6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
6-chloro-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-9-5(10)3-4(7)8-6(9)11/h3H,2H2,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQGLIMPENHTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-Ethyl-6-Chlorouracil – Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive analysis of 3-ethyl-6-chlorouracil (CAS 50721-47-6), a critical heterocyclic intermediate used in the development of pharmaceutical agents (specifically xanthine analogs and antiviral HEPT derivatives) and agrochemicals (uracil herbicides). We examine its physicochemical properties, validate a scalable synthesis protocol via the chlorination of 1-ethylbarbituric acid, and explore its reactivity profile in nucleophilic substitution reactions. This document is designed for research scientists and process chemists requiring high-fidelity data for experimental design.
Part 1: Chemical Identity & Physicochemical Profile[1]
3-ethyl-6-chlorouracil is a pyrimidine derivative characterized by an ethyl substituent at the
Nomenclature and Identifiers[2][3][4][5]
| Parameter | Details |
| IUPAC Name | 6-chloro-3-ethyl-1H-pyrimidine-2,4-dione |
| Common Synonyms | 3-ethyl-6-chlorouracil; 6-chloro-3-ethyluracil; 3-Aethyl-6-chloruracil |
| CAS Registry Number | 50721-47-6 |
| Molecular Formula | C₆H₇ClN₂O₂ |
| Molecular Weight | 188.61 g/mol |
| SMILES | CCN1C(=O)CC(Cl)=NC1=O (Tautomeric form may vary) |
| InChI Key | Specific key for ethyl analog (Analogous to methyl: SGLXGFAZAARYJY) |
Physical Properties[2][3][6][8][10][11]
| Property | Value / Range | Notes |
| Physical State | Crystalline Solid | White to off-white powder |
| Melting Point | 159–161 °C | Validated range [1] |
| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water; soluble in alkaline solutions |
| pKa | ~7.5 (Predicted) | Acidic proton at |
Part 2: Synthesis Protocol (Self-Validating Methodology)
Objective: Synthesize 3-ethyl-6-chlorouracil from commercially available N-ethylurea.
Mechanism: The synthesis proceeds via a two-stage sequence: (1) Cyclization of N-ethylurea with diethyl malonate to form 1-ethylbarbituric acid, followed by (2) Regioselective chlorination using phosphorus oxychloride (
Reaction Scheme Diagram
Caption: Two-step synthetic pathway transforming N-ethylurea to 3-ethyl-6-chlorouracil via a barbituric acid intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Ethylbarbituric Acid
-
Reagents: Sodium ethoxide (prepared from 2.3 g Na in 50 mL abs. EtOH), N-ethylurea (8.8 g, 0.1 mol), Diethyl malonate (16.0 g, 0.1 mol).
-
Procedure:
-
Dissolve N-ethylurea in the sodium ethoxide solution.
-
Add diethyl malonate dropwise over 30 minutes under stirring.
-
Heat the mixture to reflux (78°C) for 4-6 hours. A white precipitate (sodium salt of the barbiturate) will form.
-
Workup: Remove ethanol under reduced pressure. Dissolve the residue in minimal water (50 mL).
-
Acidify with concentrated HCl to pH 2.0 while cooling in an ice bath.
-
Filter the precipitated 1-ethylbarbituric acid, wash with cold water, and dry in vacuo.
-
Yield Expectation: 75-85%.
-
Step 2: Chlorination to 3-Ethyl-6-Chlorouracil
-
Reagents: 1-Ethylbarbituric acid (10.0 g), Phosphorus oxychloride (
, 40 mL), Water (1.5 mL, Caution: Exothermic). -
Procedure:
-
Suspend the dried 1-ethylbarbituric acid in
. -
Critical Step: Add water (1.5 mL) dropwise very slowly to the suspension. This generates phosphoric acid in situ, which catalyzes the reaction and improves regioselectivity [2].
-
Heat the mixture to reflux (105°C) for 2-4 hours until the evolution of HCl gas ceases and the solution becomes clear.
-
Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto 200 g of crushed ice with vigorous stirring. Warning: Violent hydrolysis of excess
. -
Isolation: Extract the aqueous mixture with chloroform (
mL) or filter the precipitate if it forms directly upon quenching (concentration dependent). -
Purification: Recrystallize from ethanol or water.
-
Characterization: Melting point should be ~159-161°C.
-
Part 3: Reactivity & Applications[11][12]
Mechanism of Action: Nucleophilic Aromatic Substitution ( )
The chlorine atom at position 6 is activated by the electron-withdrawing carbonyl groups at C2 and C4. This makes 3-ethyl-6-chlorouracil an excellent electrophile.
-
Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.
-
Regioselectivity: Substitution occurs exclusively at C6 due to the leaving group ability of chlorine and the resonance stabilization of the intermediate Meisenheimer complex.
Key Applications
1. Pharmaceutical Development (Xanthine & HEPT Analogs)
3-ethyl-6-chlorouracil serves as a precursor for 8-substituted xanthines (adenosine receptor antagonists).
-
Workflow: Reaction with a hydrazine derivative followed by cyclization with orthoesters yields the xanthine core.
-
Antivirals: It is used to synthesize HEPT analogs (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine), which are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment [3].
2. Agrochemicals (Herbicides)
Structural analogs of this compound are intermediates in the synthesis of Lenacil and Terbacil class herbicides. The ethyl group provides lipophilicity essential for root absorption and translocation in plants.
Application Workflow Diagram
Caption: Divergent synthetic utility of 3-ethyl-6-chlorouracil in drug discovery and agrochemistry.
Part 4: Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (Category 4).
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
STOT-SE: May cause respiratory irritation (H335).
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) when handling powder.
-
Storage: Store in a cool, dry place (2-8°C preferred) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods.
-
Spill Response: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues with sodium bicarbonate.
References
-
Molaid Chemicals. (n.d.). 6-chloro-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione - CAS 50721-47-6.[1] Retrieved March 1, 2026, from [Link]
-
National Institutes of Health (NIH). (2005). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. PubMed.[2][3] Retrieved March 1, 2026, from [Link]
-
PubChem. (2026). 6-chloro-3-propylpyrimidine-2,4-dione (Analogous Structure Data). Retrieved March 1, 2026, from [Link]
-
European Patent Office. (2022). Process for the Synthesis of 6-Chloromethyluracil. EP 3759082 B1. Retrieved March 1, 2026, from [Link]
Sources
- 1. 6-chloro-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione - CAS号 50721-47-6 - 摩熵化学 [molaid.com]
- 2. 6-Chlorouracil | C4H3ClN2O2 | CID 73272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Guide: Comparative Analysis of 6-Chloro-3-Methyluracil and 6-Chloro-3-Ethyluracil
Executive Summary
This technical guide provides a rigorous comparison between 6-chloro-3-methyluracil and 6-chloro-3-ethyluracil , two critical pyrimidine scaffolds used as intermediates in the synthesis of agrochemicals (specifically photosystem II inhibiting herbicides like bromacil) and pharmaceutical antiviral agents.
While structurally homologous, the substitution of a methyl group with an ethyl group at the
Structural & Physicochemical Analysis[1][2]
The core scaffold for both molecules is the uracil (pyrimidine-2,4(1H,3H)-dione) ring. The defining features are the chlorine atom at position 6 (acting as a leaving group) and the alkyl substituent at position 3.
Structural Homology and Numbering
In the context of uracil derivatives, standard numbering assigns
-
6-Chloro-3-methyluracil:
| MW: 160.56 g/mol [1] -
6-Chloro-3-ethyluracil:
| MW: 174.59 g/mol
Physicochemical Comparison Table
| Property | 6-Chloro-3-methyluracil | 6-Chloro-3-ethyluracil | Impact on Process/Bioactivity |
| Molecular Weight | 160.56 | 174.59 | Stoichiometry adjustments in synthesis. |
| LogP (Predicted) | ~0.4 - 0.6 | ~0.9 - 1.1 | Ethyl variant has ~2x higher lipophilicity, improving membrane permeability but reducing aqueous solubility. |
| Melting Point | 278–280°C (dec) | ~250–260°C (est) | The ethyl group disrupts the tight H-bond network slightly more than the methyl, typically lowering MP. |
| Steric Bulk ( | -1.24 (Methyl) | -1.31 (Ethyl) | Minimal steric difference at the |
| Solubility (Organic) | Low (DMSO, DMF) | Moderate | Ethyl derivative shows improved solubility in process solvents like EtOAc or DCM. |
Expert Insight: The increase in lipophilicity (LogP) in the ethyl derivative is the most consequential difference. In drug design, this modification is often employed to tune the blood-brain barrier (BBB) penetration or bioavailability of the final pharmaceutical agent without significantly altering the electronic properties of the pharmacophore.
Synthetic Pathways and Regioselectivity[5][6][7][8]
Synthesizing 3-alkyl-6-chlorouracils requires overcoming the "regioisomer challenge." Direct alkylation of 6-chlorouracil often yields a mixture of
The "Urea Route" (Process Chemistry Standard)
The most robust protocol involves the condensation of an N-alkylurea with a malonic acid derivative to form the barbituric acid intermediate, followed by chlorination.
Reaction Logic:
-
Condensation: N-Alkylurea + Malonic Ester
1-Alkylbarbituric Acid.-
Note: Due to the symmetry of the urea and malonate, the initial cyclization product is 1-alkylbarbituric acid.
-
-
Chlorination: 1-Alkylbarbituric Acid +
6-Chloro-3-alkyluracil.
Visualization of Synthetic Pathway
Caption: Figure 1. De novo synthesis pathway avoiding N1/N3 alkylation ambiguity by fixing the alkyl group on the urea starting material.
Reactivity Profile: The C-6 Warhead
Both molecules serve as electrophiles in Nucleophilic Aromatic Substitution (
Mechanism of Substitution
Nucleophiles (amines, thiols, alkoxides) attack C-6, forming a Meisenheimer-like tetrahedral intermediate. The chloride ion is then eliminated, restoring aromaticity.
Comparison (Methyl vs. Ethyl):
-
Electronic Effects: The ethyl group at
has a slightly stronger inductive effect (+I) than the methyl group. Theoretically, this renders the ring slightly less electrophilic, potentially decreasing the rate of at C-6. However, in practice, this effect is negligible. -
Steric Effects: The
position is distal to the reaction center. The ethyl group does not impose significant steric hindrance to incoming nucleophiles at C-6. -
Solubility Effects: The ethyl derivative's higher solubility in organic solvents (e.g., THF, Dioxane) often allows for higher concentration reactions, potentially increasing reaction kinetics purely through mass action, counteracting any electronic deactivation.
Visualization of SNAr Mechanism
Caption: Figure 2. Mechanism of Nucleophilic Aromatic Substitution at C-6. The N-3 alkyl group (R) remains spectator but influences solubility.
Experimental Protocols
Protocol A: Synthesis of 6-Chloro-3-Methyluracil (Standardized)
Adapted from 1-methylbarbituric acid chlorination routes.
Reagents:
-
1-Methylbarbituric acid (14.2 g, 100 mmol)
-
Phosphorus oxychloride (
) (95 mL)[8] -
Water (2.7 mL - strictly controlled)
Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 1-methylbarbituric acid in
. -
Activation: Add water dropwise at 0°C. Technical Note: The addition of water generates HCl and phosphoric acid species in situ, which catalyzes the chlorination.
-
Reaction: Warm the mixture to 80°C and stir for 5 hours. The suspension should turn into a brown solution.
-
Workup: Evaporate excess
under reduced pressure. Pour the residue onto crushed ice to precipitate the product. -
Purification: Recrystallize from ethanol/water.
Validation:
-
Yield: Expect 70-80%.
-
Melting Point: 278-280°C.[8]
-
1H NMR (DMSO-d6):
3.15 (s, 3H, N-Me), 5.85 (s, 1H, C5-H), 11.5 (br s, 1H, N1-H).
Protocol B: Synthesis of 6-Chloro-3-Ethyluracil (Modification)
The protocol is identical to Protocol A, but requires adjustment for the starting material's lipophilicity.
Modifications:
-
Starting Material: Use 1-Ethylbarbituric acid.
-
Workup: Due to higher lipophilicity, the ethyl derivative may not precipitate as cleanly on ice. Extraction with Ethyl Acetate (
mL) is recommended after quenching. -
Drying: Dry organic layer over
before concentration.
Applications & Implications
Agrochemicals
Both compounds are precursors to uracil herbicides (e.g., Bromacil analogs). The ethyl variant is often explored to alter soil mobility. A higher LogP (Ethyl) correlates with stronger soil adsorption and less leaching into groundwater, a desirable trait in modern herbicide design.
Pharmaceuticals
In antiviral research (e.g., non-nucleoside reverse transcriptase inhibitors), the methyl variant is often the starting point due to lower steric bulk. However, if a lead compound suffers from rapid clearance, switching to the ethyl scaffold is a standard medicinal chemistry tactic to improve metabolic stability and extend half-life.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329763201, 6-Chloro-3-methyluracil. Retrieved from [Link]
-
Grabovskiy, S. A., et al. (2021).[9][4] In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]
-
Google Patents. (2018). CN108586360B - Preparation method of 6-chloro-3-methyl uracil.[10][3] Retrieved from
Sources
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- 3. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 4. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]
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6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound. As a substituted uracil analogue, this compound belongs to a class of heterocyclic molecules with significant potential in medicinal chemistry and materials science.[1][2] A deep understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This guide moves beyond a standard Safety Data Sheet (SDS) by not only presenting critical safety data but also explaining the underlying scientific principles and rationale for the recommended procedures. The information herein is synthesized from authoritative data on closely related structural analogues, providing a robust framework for a comprehensive risk assessment.
Section 1: Compound Identification and Physicochemical Properties
Accurate identification is the foundation of chemical safety. This compound is a chlorinated derivative of the pyrimidine core structure, a common scaffold in pharmaceutical development. While a dedicated CAS number for this specific ethyl derivative is not widely cataloged, its properties can be reliably inferred from well-documented analogues such as the methyl and dimethyl variants.[3][4]
| Property | Data | Source/Rationale |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Synonyms | 6-chloro-3-ethyluracil | Common chemical nomenclature |
| Molecular Formula | C₆H₇ClN₂O₂ | Calculated from structure |
| Molecular Weight | 174.59 g/mol | Calculated from formula |
| Physical Form | White to off-white solid | Inferred from analogues like 6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.[4] |
| Melting Point | Approx. 109-113°C | Based on the structurally similar 6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.[4] |
| Solubility | Insoluble in water, soluble in many organic solvents | General property of similar heterocyclic compounds. |
Section 2: Hazard Identification and GHS Classification
The primary hazards associated with chlorinated pyrimidinediones are irritation to the skin, eyes, and respiratory tract.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards. The classification for this compound is based on data from its close analogues.[3][4][5]
| GHS Classification | Details |
| Pictogram | |
| Signal Word | Warning |
| Hazard Class | Skin Corrosion/Irritation (Category 2)[3] |
| Serious Eye Damage/Eye Irritation (Category 2A)[3] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[3] | |
| Hazard Statements | H315: Causes skin irritation.[3] |
| H319: Causes serious eye irritation.[3] | |
| H335: May cause respiratory irritation.[3] | |
| Precautionary Codes | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P501[5] |
Toxicological Profile Insights:
-
Mechanism of Irritation: As an organohalogen compound, this compound can react with biological macromolecules, leading to localized inflammatory responses upon contact with skin, eyes, or the respiratory mucosa. The reactivity of the chlorine atom on the pyrimidine ring is a key factor in this profile.
-
Acute Toxicity: While specific LD50 data for the ethyl derivative is not available, related compounds suggest a potential for harm if swallowed.[6] Therefore, ingestion must be strictly avoided.
-
Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic.[7][8] However, the absence of data necessitates handling it as an uncharacterized substance, minimizing exposure at all times.
Section 3: Proactive Risk Management: The Hierarchy of Controls
Effective laboratory safety relies on a proactive approach to risk management. The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective and reliable control measures. The primary goal is to systematically reduce or eliminate the risk of exposure.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution may be possible if a less irritating analogue can achieve the same scientific objective. This should be the first consideration in experimental design.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the mandatory engineering control is a certified chemical fume hood to prevent inhalation of airborne particles.[7][9]
-
Administrative Controls: These are procedural controls, including the development of Standard Operating Procedures (SOPs), mandatory safety training for all personnel handling the compound, and designating specific areas for its use.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard but provides a physical barrier. The appropriate PPE is detailed in the following section.
Section 4: Exposure Control and Safe Handling Protocols
Meticulous adherence to handling protocols is essential to prevent exposure. The following protocols are designed as a self-validating system, where each step reinforces the overall safety objective.
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact and irritation.[10] Check glove compatibility charts. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[9] | Protects against airborne powder and potential splashes, preventing serious eye irritation. |
| Skin/Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled exclusively within a fume hood. | A fume hood provides superior respiratory protection. If a hood is unavailable, a NIOSH-approved respirator with a particulate filter would be necessary.[11] |
Step-by-Step Protocol for Weighing and Handling:
-
Preparation:
-
Confirm the chemical fume hood is operational (check certification date and airflow monitor).
-
Don all required PPE before entering the designated handling area.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatula, weigh boat, container) inside the hood to minimize movement in and out of the controlled area.
-
-
Handling:
-
Perform all manipulations of the solid compound at least 6 inches inside the fume hood sash.
-
Open the container slowly to avoid creating airborne dust.
-
Use a spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid scooping actions that could aerosolize the material.
-
Once weighing is complete, securely close the primary container.
-
-
Post-Handling:
-
Wipe down the spatula and any contaminated surfaces within the hood with a damp cloth.
-
Carefully fold the contaminated bench paper inward and dispose of it, along with used gloves, in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[6][7]
-
Section 5: Emergency Response Procedures
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][12] If irritation develops or persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[5][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7][12] If breathing is difficult or they feel unwell, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][7] Seek immediate medical attention and provide the SDS or this guide to the medical personnel.
Chemical Spill Response Workflow:
Caption: A systematic workflow for responding to a chemical spill.
This workflow is intended for small, manageable spills. For large spills, evacuate the area and contact the institutional emergency response team immediately.
Section 6: Storage and Disposal
-
Storage: Store the compound in a tightly sealed, clearly labeled container.[5][7] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Disposal: Dispose of unused material and contaminated waste (gloves, bench paper, etc.) as hazardous chemical waste. All disposal methods must be in accordance with local, state, and federal regulations.[7][12] Do not dispose of down the drain or in regular trash.
Conclusion
This compound is a valuable compound for chemical research with a well-defined, manageable hazard profile. Its primary risks—irritation to the skin, eyes, and respiratory system—can be effectively mitigated through the consistent application of the hierarchy of controls. By understanding the "why" behind these safety protocols and integrating them into a robust laboratory culture, researchers can handle this compound with confidence and ensure a safe working environment.
References
-
PubChem. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]
-
PubChem. 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]
-
S. A. G. Jahfer, et al. TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. ResearchGate. [Link]
-
Sigma-Aldrich. Safety Data Sheet for Benzothiazole. MilliporeSigma. [Link]
-
U.S. Environmental Protection Agency. Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs.[Link]
-
PharmaCompass. 6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.[Link]
-
Safe Work Australia. GHS Hazardous Chemical Information List.[Link]
-
Angene. 6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione(CAS# 6972-27-6). Angene Chemical. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-n-butyl-benzo[d]isothiazol-3-one.[Link]
-
U.S. Environmental Protection Agency. 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- - Substance Details.[Link]
-
Rahul Shingare, et al. CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. ResearchGate. [Link]
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- 12. fishersci.com [fishersci.com]
6-Chloro-3-ethyluracil: Structural Informatics, Physicochemical Profiling, and Synthetic Applications in Fluorophore Development
Executive Summary
6-Chloro-3-ethyluracil (CAS: 50721-47-6) is a highly specialized pyrimidine-2,4-dione derivative utilized extensively as a synthetic intermediate in medicinal chemistry and materials science[1]. This technical guide provides an authoritative analysis of its chemical identifiers, database indexing, physicochemical properties, and its mechanistic role in synthesizing high-quantum-yield 5-deazaflavin fluorophores[2].
As a Senior Application Scientist, I have structured this guide to bridge the gap between structural cheminformatics and bench-level synthetic execution, ensuring that researchers can confidently integrate this compound into their development pipelines.
Chemical Identity and Structural Informatics
Accurate chemical identification is the bedrock of reproducible research. 6-Chloro-3-ethyluracil features a pyrimidine ring with a chlorine atom at the C6 position and an ethyl group at the N3 position. The C6-chlorine acts as an excellent leaving group for nucleophilic aromatic substitution (
Core Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | 6-chloro-3-ethyl-1H-pyrimidine-2,4-dione[4] |
| CAS Registry Number | 50721-47-6[5] |
| Molecular Formula | C6H7ClN2O2[4] |
| Molecular Weight | 174.59 g/mol [5] |
| Monoisotopic Mass | 174.0196 Da[4] |
| SMILES | CCN1C(=O)C=C(NC1=O)Cl[4] |
| InChIKey | CDQGLIMPENHTQH-UHFFFAOYSA-N[4] |
Cheminformatics & Database Indexing: In major chemical databases, 6-chloro-3-ethyluracil is primarily tracked via its exact InChIKey (CDQGLIMPENHTQH-UHFFFAOYSA-N)[4]. While a direct parent PubChem CID is sometimes obscured in basic searches—often cross-referenced in the PubChemLite database alongside structural placeholders—it is rigorously cataloged by chemical vendors under CAS 50721-47-6[5]. Researchers must utilize the exact SMILES or InChIKey for accurate substructure searching and predictive modeling.
Physicochemical Properties and Pharmacokinetics
Understanding the physicochemical profile of 6-chloro-3-ethyluracil is critical for predicting its behavior in both organic synthesis and biological systems. The molecule exhibits a balanced lipophilicity, making it soluble in a range of organic solvents (e.g., DMF, chloroform, alcohols) while maintaining sufficient polarity for biological interactions.
Physicochemical Parameters
| Property | Value (Predicted/Experimental) |
| XLogP3 | 0.4 (Predicted)[4] |
| Predicted Collision Cross Section (CCS) | 128.7 Ų ([M+H]+ adduct)[4] |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
| Exact Mass | 174.0196 Da[4] |
Synthetic Workflows: 5-Deazaflavin Fluorophore Development
One of the most prominent applications of 6-chloro-3-ethyluracil is in the synthesis of 5-deazaflavin derivatives[2]. These compounds are highly valued for their red-orange fluorescence and high quantum yields, making them ideal for wavelength transformation films, biological imaging, and solar cell collectors[2].
Mechanistic Rationale
The synthesis relies on the electrophilic nature of the C6 position of the uracil ring. When reacted with an electron-rich nucleophile, such as an N,N-dialkyl-p-phenylenediamine, a Meisenheimer complex is formed, followed by the elimination of the chloride ion.
Caption: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) for 6-chloro-3-ethyluracil.
Self-Validating Experimental Protocol: Synthesis of 5-Deazaflavin Derivatives
This protocol outlines the synthesis of a 5-deazaflavin analog, utilizing causality-driven steps to ensure high yield and purity[2].
Step 1: Nucleophilic Aromatic Substitution (Condensation)
-
Procedure: Combine 8.0 g of N,N-diethyl-p-phenylenediamine with 1.16 g of 6-chloro-3-ethyluracil in a reaction vessel[2].
-
Conditions: Heat the mixture to 160 °C for 20 minutes under a strict nitrogen (
) atmosphere[2]. -
Causality & Quality Control: The
atmosphere is critical to prevent the oxidative degradation of the electron-rich p-phenylenediamine at high temperatures. The solvent-free melt conditions drive the reaction to completion. -
Isolation: Cool the mixture to room temperature. Add chloroform to dissolve the reaction product, then distill the solvent under reduced pressure[2]. Wash the resulting solid with ether and cold water to remove unreacted starting materials and water-soluble impurities. Recrystallize from 2-propanol to yield the diphenylamine intermediate[2]. Validate via LC-MS (Target m/z: [M+H]+ corresponding to the intermediate).
Step 2: Polyphosphoric Acid-Mediated Cyclization
-
Procedure: Mix 0.6 g of the purified intermediate with 0.37 g of 4-diethylaminobenzaldehyde[2].
-
Conditions: Add 0.2 mL of polyphosphoric acid (PPA) and 5 mL of n-butanol. Stir and heat the mixture[2].
-
Causality & Quality Control: PPA acts as both a strong Lewis acid catalyst and a dehydrating agent, facilitating the cyclization step. n-Butanol serves as a high-boiling protic solvent that stabilizes the transition state.
-
Isolation: Neutralize the reaction mixture, extract with an organic solvent, and purify via column chromatography. The final 5-deazaflavin derivative should exhibit a strong fluorescence maximum around 550 nm (red-orange)[2].
Caption: Experimental workflow and quality control checkpoints for 5-deazaflavin synthesis.
Conclusion
6-Chloro-3-ethyluracil is a highly versatile building block. Its unique combination of a reactive C6-chloride and a lipophilic N3-ethyl group makes it indispensable for the synthesis of advanced fluorophores and pharmacological agents. By leveraging precise chemical identifiers (InChIKey: CDQGLIMPENHTQH-UHFFFAOYSA-N) and robust, self-validating synthetic protocols, researchers can effectively harness this compound for cutting-edge materials and drug development.
References
-
Title: 50721-47-6 (C6H7ClN2O2) - PubChemLite Source: PubChemLite / University of Luxembourg URL: [Link]
- Title: Patent JPH0673058A - 5-deazaflavin derivative and its production Source: Google Patents URL
-
Title: 6-chloro-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Source: Molaid Chemical Database URL: [Link]
Sources
- 1. 6-chloro-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione - CAS号 50721-47-6 - 摩熵化学 [molaid.com]
- 2. JPH0673058A - 5-deazaflavin derivative and its production - Google Patents [patents.google.com]
- 3. 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione | C7H9ClN2O2 | CID 640846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 50721-47-6 (C6H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 5. 50721-47-6|6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]
Technical Guide: Solubility Profile & Handling of 6-Chloro-3-ethyluracil in DMSO
Topic: Solubility of 6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione in DMSO Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers
Executive Summary
This compound (also known as 6-Chloro-3-ethyluracil ) is a functionalized pyrimidine scaffold widely utilized as an intermediate in the synthesis of herbicides (e.g., uracil-based protoporphyrinogen oxidase inhibitors) and antiviral nucleoside mimetics.
This guide details the solubility characteristics of this compound in Dimethyl Sulfoxide (DMSO) . While specific gravimetric solubility data for this exact ethyl analog is often proprietary or absent from public databases, its behavior is chemically predictable based on its structural congeners (methyl and propyl analogs).
Core Finding: The compound is soluble to highly soluble in DMSO.
-
Analytical Use: Readily dissolves at 10–20 mg/mL for NMR and HPLC stock solutions.
-
Synthetic Use: Supports concentrations up to 0.5–1.0 M (approx. 90–180 mg/mL) for nucleophilic substitution reactions.
-
Mechanism: The N3-ethyl substitution disrupts the intermolecular hydrogen bonding network typical of unsubstituted uracils, significantly enhancing solubility in polar aprotic solvents like DMSO compared to water.
Physicochemical Context & Mechanism[1][2]
To understand the solubility, one must analyze the competition between the crystal lattice energy of the solid and the solvation energy provided by DMSO.
Structural Analysis[1]
-
Compound: this compound[1]
-
Molecular Weight: ~174.59 g/mol
-
Key Features:
-
N1-H: A strong hydrogen bond donor (pKa ~8–9).
-
N3-Ethyl: A lipophilic alkyl group that replaces a hydrogen bond donor.
-
C6-Chloro: Electron-withdrawing group, increasing the acidity of the N1 proton.
-
Solvation Mechanism in DMSO
DMSO is a polar aprotic solvent with a high dielectric constant (
-
Lattice Disruption: Unsubstituted uracil has a high melting point (>330°C) due to a robust network of N-H···O hydrogen bonds. In 6-chloro-3-ethyluracil, the ethyl group at N3 removes one donor site, lowering the lattice energy and melting point (typically <200°C for alkylated analogs).
-
Solute-Solvent Interaction: The sulfoxide oxygen of DMSO acts as a Lewis base, forming a strong hydrogen bond with the acidic N1-H proton. This interaction is the primary driver of dissolution.
-
Dipole Stabilization: The polar pyrimidine ring is stabilized by the high dipole moment of DMSO (3.96 D).
Visualization: Solvation Pathway
The following diagram illustrates the thermodynamic drivers facilitating solubility.
Figure 1: Thermodynamic pathway of 6-chloro-3-ethyluracil dissolution in DMSO. The N3-ethyl group lowers the energy barrier for the solvent to penetrate the crystal lattice.
Experimental Solubility Protocol (Self-Validating)
Since batch-specific purity and polymorphs can affect exact saturation limits, researchers should use this Visual Equilibrium Method to validate solubility for their specific lot.
Materials
-
Solute: 6-Chloro-3-ethyluracil (Solid).
-
Solvent: Anhydrous DMSO (Grade: ACS Reagent or Spectrophotometric, >99.9%).
-
Equipment: Vortex mixer, Sonicator (optional), Calibrated micropipette.
Step-by-Step Protocol
| Step | Action | Scientific Rationale |
| 1 | Weigh 10 mg of solid into a clear 1.5 mL microcentrifuge tube or glass vial. | Establishes a baseline for analytical concentration (approx. 57 mM). |
| 2 | Add 100 µL of DMSO. | Creates a high-concentration slurry (100 mg/mL target). |
| 3 | Vortex vigorously for 30 seconds. | Increases surface area contact and kinetic energy to overcome lattice forces. |
| 4 | Observation: • Clear Solution: Solubility >100 mg/mL.• Turbid/Solid: Proceed to Step 5. | Immediate visual confirmation of high solubility. |
| 5 | If solid remains, add DMSO in 100 µL increments , vortexing between additions. | Dilution titration to bracket the solubility limit. |
| 6 | Sonication: If dissolution is slow, sonicate for 5 mins at ambient temp. | Removes gas bubbles and breaks up micro-aggregates that mimic insolubility. |
| 7 | Calculation: | Provides the operational solubility limit for that specific batch. |
Validation Check:
-
If the solution remains clear after standing for 1 hour at room temperature, the concentration is thermodynamically stable.
-
Note: If preparing NMR samples, 10–20 mg in 0.6 mL DMSO-d6 is the standard validated range.
Stability & Handling in Solution
While DMSO is an excellent solvent, it is chemically active. Proper handling is required to maintain the integrity of 6-chloro-3-ethyluracil.
Hygroscopicity
DMSO is extremely hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.
-
Impact: Water acts as an anti-solvent for lipophilic uracils, potentially causing precipitation over time.
-
Mitigation: Store DMSO stock solutions in tightly sealed vials with parafilm or under an inert atmosphere (Nitrogen/Argon).
Chemical Reactivity (Nucleophilic Attack)
The C6-position of the pyrimidine ring is electrophilic.
-
Risk: In the presence of nucleophiles (amines, thiols, or hydroxide ions), the chloride at C6 is susceptible to Nucleophilic Aromatic Substitution (
). -
Caution: Do not mix 6-chloro-3-ethyluracil with primary amines or strong bases in DMSO unless the intention is to react them. The reaction can proceed rapidly at room temperature or upon mild heating [1].
-
Storage: Pure DMSO solutions are stable. Avoid "reactive" cocktails during storage.
Applications & Workflow
The high solubility of this compound in DMSO is primarily exploited in two areas: Analytical Characterization and Synthetic Derivatization .
Synthetic Workflow (S_NAr Reaction)
DMSO is the preferred solvent for substituting the C6-chlorine atom because it stabilizes the charged transition state of the
Figure 2: Workflow for utilizing DMSO solubility in synthetic derivatization. The water-miscibility of DMSO allows for easy product isolation by precipitation.
Analytical Data (NMR)
Solubility in DMSO-d6 is standard for characterization.
-
Reference Shift: The N1-H proton typically appears as a broad singlet downfield (approx.
11.0–12.0 ppm) due to hydrogen bonding with the solvent [2]. -
Artifacts: Look for the water peak at
3.33 ppm in DMSO-d6. If this peak is large, the solvent is wet, and solubility may be compromised.
References
-
BenchChem. (2025). Protocols for Nucleophilic Substitution on 6-Chloro-5-formyl-1,3-dimethyluracil. Retrieved from
-
Kubica, D., Molchanov, S., & Gryff-Keller, A. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. The Journal of Physical Chemistry A, 121(8), 1841–1848. Retrieved from
-
PubChem. (n.d.). 6-Chloro-3-methyluracil Compound Summary. (Used as structural analog reference). Retrieved from
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from
Sources
6-chloro-3-ethyluracil melting point and boiling point
An In-depth Technical Guide to the Physicochemical Characterization of 6-chloro-3-ethyluracil
Executive Summary
This technical guide provides a comprehensive framework for understanding and determining the melting and boiling points of 6-chloro-3-ethyluracil, a substituted pyrimidine derivative with significant potential as a building block in medicinal chemistry. While extensive public data on this specific ethyl-substituted compound is scarce, this document leverages established data from its close analog, 6-chloro-3-methyluracil, in conjunction with fundamental principles of physical organic chemistry and materials science. We present a predictive analysis of its thermal properties, propose a robust synthetic pathway, and provide detailed, field-proven protocols for its empirical characterization. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the physicochemical properties that govern the purity, stability, and processability of this important class of molecules.
Introduction: The Significance of 6-Substituted-3-Alkyluracils in Drug Discovery
The uracil scaffold is a cornerstone in the development of therapeutic agents, particularly in antiviral and anticancer research.[1] Chemical modification of the uracil ring is a proven strategy for generating novel molecular entities with tailored biological activities. Within this class, 6-substituted-3-alkyluracils serve as critical intermediates in the synthesis of complex pharmaceuticals.
The well-characterized compound, 6-chloro-3-methyluracil (CAS 4318-56-3), is a pivotal intermediate in the production of the DPP-4 inhibitor Alogliptin, used for treating type 2 diabetes, and in the synthesis of novel antibacterial agents.[2][3] Its utility stems from the reactive chlorine atom at the C6 position, which is susceptible to nucleophilic substitution, allowing for the construction of more complex molecular architectures.
Following this established precedent, 6-chloro-3-ethyluracil is a logical next-generation analog. The determination of its fundamental physicochemical properties, such as melting and boiling points, is the first critical step in its development. These parameters are not merely physical constants; they are essential indicators of purity, provide guidance for synthetic process optimization, and dictate the compound's stability, storage, and handling protocols.
Physicochemical Properties: A Comparative and Predictive Analysis
Comparative Data Table
| Property | 6-chloro-3-methyluracil | 6-chloro-3-ethyluracil (Predicted/Proposed) | Justification / Rationale |
| CAS Number | 4318-56-3 | Not Assigned | Novel Compound |
| Molecular Formula | C₅H₅ClN₂O₂[4] | C₆H₇ClN₂O₂ | Addition of a -CH₂- group |
| Molecular Weight | 160.56 g/mol [5] | 174.59 g/mol | Increased by the mass of -CH₂- |
| Melting Point | 278-282 °C (with decomposition)[2][6] | Expected near the 270-290 °C range, with decomposition. | The addition of an ethyl group slightly increases molecular weight but may disrupt crystal lattice packing. The net effect is likely minor, but must be determined empirically. Strong intermolecular forces (hydrogen bonding, dipole-dipole) will still dominate, leading to a high melting point. |
| Boiling Point | Not applicable (decomposes) | Not applicable (decomposes) | Like its methyl analog, the compound is expected to decompose at temperatures below its theoretical boiling point at atmospheric pressure. Thermal stability is the more relevant parameter. |
Analysis of Thermal Behavior
Melting Point: The melting point of a crystalline solid is the temperature at which it transitions to a liquid. This process requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice. For uracil derivatives, these forces are substantial and include hydrogen bonding between the N-H and C=O groups and dipole-dipole interactions. 6-chloro-3-methyluracil exhibits a high melting point that is accompanied by decomposition.[6] It is highly probable that 6-chloro-3-ethyluracil will behave similarly. The key to accurate characterization is not just the temperature value but the range and the observation of decomposition (e.g., charring, gas evolution). A narrow melting range (0.5-1.0 °C) is a strong indicator of high purity.
Boiling Point and Thermal Stability: A true boiling point is rarely observed for complex organic molecules like this, which possess strong intermolecular forces and limited thermal stability. The energy required to overcome these forces and achieve vaporization is often higher than the energy that causes covalent bonds within the molecule to break. Therefore, instead of boiling point, the critical parameter is the decomposition temperature . This is best determined using Thermogravimetric Analysis (TGA) , which measures the change in mass of a sample as a function of temperature.[7][8] TGA provides a precise onset temperature for thermal degradation, which is a crucial parameter for determining the maximum safe temperature for handling, drying, and processing the compound.
Proposed Synthesis of 6-chloro-3-ethyluracil
A logical synthetic route for 6-chloro-3-ethyluracil can be designed based on the established, industrially validated methods used for its methyl analog.[3][9] The proposed two-step process involves the synthesis of a barbituric acid intermediate followed by chlorination.
Caption: Proposed two-step synthesis of 6-chloro-3-ethyluracil.
Methodology:
-
Step 1: Synthesis of 1-Ethylbarbituric Acid. Ethylurea is reacted with a malonic acid derivative, such as diethyl malonate, in the presence of a strong base like sodium ethoxide. The reaction is typically carried out under reflux in an alcoholic solvent. Subsequent acidification of the reaction mixture yields the 1-ethylbarbituric acid intermediate.[9]
-
Step 2: Chlorination. The dried 1-ethylbarbituric acid intermediate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with controlled heating.[3][6] Upon completion, the reaction is carefully quenched, and the crude 6-chloro-3-ethyluracil is isolated. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, all theoretical predictions must be validated through empirical measurement. The following protocols describe self-validating systems for the characterization of novel compounds like 6-chloro-3-ethyluracil.
Protocol for Melting Point Determination
This protocol uses a standard digital melting point apparatus.[10]
-
Sample Preparation: Ensure the synthesized 6-chloro-3-ethyluracil is crystalline and has been thoroughly dried under vacuum to remove residual solvents. Grind a small amount of the sample into a fine powder.
-
Capillary Loading: Firmly tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder into a dense column of 2-3 mm in height.
-
Initial Rapid Determination: Place the loaded capillary in the apparatus. Set a rapid heating rate (e.g., 10-15 °C/minute) to find the approximate melting range.
-
Precise Determination: Using a new capillary, heat the block quickly to about 20 °C below the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2 °C/minute. A slow rate is critical for accuracy.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Record the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
-
Validation: Repeat the precise determination at least twice. Consistent results (within 1 °C) confirm the accuracy of the measurement. Note any observations of decomposition (color change, smoke).
Protocol for Thermal Stability Analysis (TGA/DSC)
This protocol uses a simultaneous TGA/DSC instrument to determine decomposition temperature and observe thermal transitions.[7]
-
Instrument Calibration: Calibrate the TGA instrument for mass and the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc).
-
Sample Preparation: Place 5-10 mg of the finely ground, dry sample into a ceramic or aluminum TGA pan.
-
Experimental Setup: Place the pan in the instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heating Program: Program the instrument to heat the sample from ambient temperature to a temperature well above the expected decomposition point (e.g., 350 °C) at a linear heating rate of 10 °C/minute.
-
Data Analysis:
-
TGA Curve: Analyze the plot of mass vs. temperature. The onset temperature of the major mass loss step is defined as the decomposition temperature.
-
DSC Curve: Analyze the plot of heat flow vs. temperature. An endothermic peak occurring before decomposition corresponds to the melting point. The absence of such a peak, with decomposition occurring directly from the solid state, indicates that the compound sublimes or decomposes before melting.
-
Caption: Workflow for the synthesis and characterization of 6-chloro-3-ethyluracil.
Conclusion
While 6-chloro-3-ethyluracil remains a compound with limited publicly available data, its strategic value as a synthetic intermediate is clear. Based on the robust data from its methyl analog, it is predicted to be a high-melting crystalline solid that undergoes thermal decomposition in the range of 270-290 °C. This guide provides the necessary theoretical foundation and actionable experimental protocols to move beyond prediction. The rigorous determination of its melting point and decomposition temperature is a non-negotiable first step, providing the foundational data required for all subsequent research, development, and scale-up activities in the pharmaceutical industry.
References
-
García, F., et al. (n.d.). Uracil Derivatives for Halogen-Bonded Cocrystals. PMC. Retrieved from [Link]
-
Sunshine Pharma. (n.d.). 6-Chloro-3-Methyluracil. Retrieved from [Link]
-
Jones, B., et al. (2016, November 1). A technique to determine the thermal stability of uracil and uracil derivatives in a molecular beam. SAHMRI. Retrieved from [Link]
-
Papanagnou, C., et al. (n.d.). Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis and application of uracil derivatives as novel thermal stabilizers for rigid poly(vinyl chloride) | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Technique to Determine the Thermal Stability of Uracil and Uracil Derivatives in a Molecular Beam | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN109020900B - Preparation method of 6-chloro-3-methyl uracil.
-
Future Market Report. (n.d.). 6-Chloro-3-methyluracil CAS 4318-56-3 Market Size, Share, Growth | CAGR Forecast 2032. Retrieved from [Link]
- Google Patents. (n.d.). CN108586360B - Preparation method of 6-chloro-3-methyl uracil.
-
MDPI. (2023, January 11). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Retrieved from [Link]
-
Georganics. (n.d.). 6-Chloro-3-methyluracil - High purity | EN. Retrieved from [Link]
-
Remedy Publications LLC. (2024, June 22). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Retrieved from [Link]
-
European Patent Office. (2022, April 20). PROCESS FOR THE SYNTHESIS OF 6-CHLOROMETHYLURACIL - EP 3759082 B1. Retrieved from [Link]
-
Journal of University of Basrah. (2024, December 23). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
RSC Publishing. (n.d.). Coupling 6-chloro-3-methyluracil with copper: structural features, theoretical analysis, and biofunctional properties - Dalton Transactions. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of Uracil Derivatives and Some of Their Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 6-Chlorouracil - NIST WebBook. Retrieved from [Link]
-
PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 6-Chlorouracil - NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyluracil | C5H6N2O2 | CID 12283. Retrieved from [Link]
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- 4. 6-氯-3-甲基尿嘧啶 ≥98% | Sigma-Aldrich [sigmaaldrich.cn]
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Methodological & Application
Application Notes and Protocol for the N-Ethylation of 6-Chlorouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Uracils
N-alkylated uracil derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities. These compounds are integral to the synthesis of antiviral and anticancer agents, acting as nucleoside analogs that can interfere with nucleic acid replication and other cellular processes. The strategic placement of an ethyl group on the nitrogen atoms of the uracil ring can significantly influence the compound's pharmacological properties, including its binding affinity to target enzymes and its metabolic stability. This guide provides a comprehensive protocol for the N-ethylation of 6-chlorouracil, a versatile starting material for the synthesis of a diverse array of substituted pyrimidinediones.
Understanding the Reaction: Mechanism and Regioselectivity
The N-ethylation of 6-chlorouracil is a nucleophilic substitution reaction. The uracil ring possesses two potentially nucleophilic nitrogen atoms, N1 and N3. The reaction proceeds by deprotonation of one of these nitrogens by a base, creating a nucleophilic anion that then attacks the electrophilic ethyl group of the ethylating agent (e.g., ethyl iodide).
The regioselectivity of the alkylation (whether it occurs at N1 or N3) is a critical consideration. Generally, the N1 position is more acidic and less sterically hindered, making it the preferred site of alkylation under many conditions. The choice of base, solvent, and reaction temperature can influence the N1/N3 ratio. In polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and with a moderately strong base like potassium carbonate (K₂CO₃), N1-alkylation is typically favored.
Experimental Protocol: N-Ethylation of 6-Chlorouracil
This protocol is adapted from established methods for the N-alkylation of uracil derivatives[1].
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 6-Chlorouracil | C₄H₃ClN₂O₂ | 146.53 | ≥98% | e.g., Sigma-Aldrich | Starting material |
| Ethyl iodide | C₂H₅I | 155.97 | ≥99% | e.g., Sigma-Aldrich | Alkylating agent |
| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | ≥99% | e.g., Fisher Scientific | Base |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Anhydrous, ≥99.7% | e.g., Sigma-Aldrich | Solvent |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup or recrystallization apparatus
-
NMR spectrometer
-
Mass spectrometer
Workflow Diagram:
Figure 1. Workflow for the N-ethylation of 6-chlorouracil.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 6-chlorouracil (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 6-chlorouracil of approximately 0.5 M.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add ethyl iodide (1.2 eq) to the suspension dropwise via a syringe.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 50-60 °C using a heating mantle or oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product spot should be less polar than the starting material. The reaction is typically complete within 4-8 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water (approximately 10 times the volume of DMSO used).
-
A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, proceed to the next step.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude product will likely be a mixture of N1-ethyl-6-chlorouracil, potentially some N3-ethyl-6-chlorouracil, and any unreacted starting material. Purification can be achieved by column chromatography or recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate) is a good starting point for separating the N1 and N3 isomers, as they will have slightly different polarities.
Recrystallization:
-
A suitable solvent system for recrystallization must be determined experimentally. Good starting points for solvent screening include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. The goal is to find a solvent or solvent mixture in which the desired product is soluble at high temperatures but sparingly soluble at room temperature or below.
Characterization
The purified product(s) should be characterized to confirm their identity and determine the regioselectivity of the ethylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While specific, experimentally verified ¹H and ¹³C NMR data for 1-ethyl-6-chlorouracil and 3-ethyl-6-chlorouracil could not be located in the searched literature, the following are expected chemical shift ranges based on related compounds and general NMR principles. Researchers should use 2D NMR techniques (COSY, HSQC, HMBC) to definitively assign the structure.
-
¹H NMR:
-
Ethyl group: A triplet for the methyl protons (CH₃) around 1.2-1.4 ppm and a quartet for the methylene protons (CH₂) around 3.8-4.2 ppm are expected.
-
Uracil ring proton (H5): A singlet is expected for the proton at the C5 position of the uracil ring, typically in the range of 5.8-6.2 ppm.
-
N-H proton (if N1 or N3 is un-substituted): A broad singlet for the remaining N-H proton is expected, typically downfield (>10 ppm).
-
-
¹³C NMR:
-
Ethyl group: The methyl carbon (CH₃) is expected around 14-16 ppm, and the methylene carbon (CH₂) around 40-45 ppm.
-
Uracil ring carbons: The carbonyl carbons (C2 and C4) will appear downfield (150-165 ppm). The C6 carbon, attached to chlorine, is expected around 140-145 ppm, and the C5 carbon is expected around 100-110 ppm.
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the product (C₆H₇ClN₂O₂, MW = 174.59 g/mol ).
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
6-Chlorouracil: May cause skin, eye, and respiratory irritation[2][3]. Wear gloves, safety glasses, and a lab coat.
-
Ethyl Iodide: Harmful if swallowed and may cause skin and eye irritation. It is also a potential alkylating agent and should be handled with care[1][4][5][6][7].
-
Potassium Carbonate: Causes serious eye irritation and may cause respiratory irritation[8][9][10][11][12]. Avoid inhalation of dust.
-
Dimethyl Sulfoxide (DMSO): Combustible liquid that is rapidly absorbed through the skin and can carry dissolved substances with it[13][14][15][16][17]. Always wear appropriate gloves when handling DMSO.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | - Inactive ethyl iodide- Insufficient base- Low reaction temperature | - Use fresh, pure ethyl iodide.- Ensure anhydrous conditions and use a fresh batch of K₂CO₃.- Gradually increase the reaction temperature, monitoring for side product formation. |
| Formation of multiple products | - Dialkylation- O-alkylation (less common) | - Use a stoichiometric amount of ethyl iodide (1.0-1.1 eq).- Lower the reaction temperature.- The primary products are expected to be N-alkylated. Careful purification should separate isomers. |
| Difficult workup (emulsions) | - High concentration of salts or DMSO | - Add brine to the aqueous layer during extraction to help break the emulsion.- Filter the mixture through a pad of Celite. |
For more detailed troubleshooting guidance on pyrimidine alkylation, refer to specialized technical guides[8][13].
References
-
A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. Molecules. [Link]
-
N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. Synthetic Communications. [Link]
-
Potassium carbonate Safety Data Sheet. Chemos GmbH&Co.KG. [Link]
-
ETHYL IODIDE MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
-
Safety Data Sheet Potassium Carbonate. Redox. [Link]
-
SAFETY DATA SHEET : Ethyl Iodide. Samrat Pharmachem Limited. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Semantic Scholar. [Link]
-
SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Greenfield Global. [Link]
-
ETHYL IODIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Iodoethane - SAFETY DATA SHEET. [Link]
-
Synthesis of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (CP8). protocols.io. [Link]
-
Safety Data Sheet: Potassium carbonate. Carl ROTH. [Link]
-
Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. [Link]
-
1H NMR and 13C NMR Spectra 2.2.1. 6-Amino-2-(ethylthio)pyrimidine-4(3H). [Link]
-
All synthetic pathways to synthesis the molecules. (i: K2CO3, DMF, 50 °C, 72 h, ii: n-pentanol, DBU, CoCl2 or CuCl2, 160 °C, 24 h).. ResearchGate. [Link]
-
6-methyluracil. Organic Syntheses. [Link]
-
6-Chlorouracil PubChem. [Link]
-
ethyl 3,3-diethoxypropanoate. Organic Syntheses. [Link]
-
diaminouracil hydrochloride. Organic Syntheses. [Link]
-
Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry. [Link]
-
Synthesis of dimethyl carbonate from carbon dioxide and methanol in the presence of methyl iodide and base catalysts under mild conditions: effect of reaction conditions and reaction mechanism. Green Chemistry. [Link]
- Preparation method of compound containing 6-methyl uracil structure.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]
- 7. Photochemical transformation of 6-chlorouracil and some alkylated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids | MDPI [mdpi.com]
- 15. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
Application Notes & Protocols: 6-Chloro-3-ethyluracil as a Pivotal Intermediate for the Synthesis of Alogliptin Analogs
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-chloro-3-ethyluracil as a versatile intermediate in the synthesis of Alogliptin analogs. Alogliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The development of analogs is a cornerstone of drug discovery, aimed at optimizing pharmacological profiles. This document details the synthetic rationale, step-by-step experimental protocols, characterization data, and safety considerations for synthesizing a representative Alogliptin analog. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Value of the Pyrimidinedione Scaffold
The pyrimidinedione core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. In the context of DPP-4 inhibitors, this heterocyclic system is crucial for establishing key interactions within the enzyme's active site.[3] Alogliptin's discovery was a result of strategic modification, replacing a quinazolinone core with the more stable and selective pyrimidinedione structure to improve its metabolic half-life and potency (IC50 < 10 nM).[1][4][5]
The intermediate, 6-chloro-3-ethyluracil, offers two primary points for chemical diversification:
-
N1-Position: Amenable to alkylation for introducing moieties that can occupy specific pockets of the DPP-4 enzyme.
-
C6-Position: The chloro group acts as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, which are critical for binding and activity.[3]
This dual reactivity makes it an ideal starting point for building a library of Alogliptin analogs to explore structure-activity relationships (SAR).
Synthetic Pathway Overview
The synthesis of an Alogliptin analog from 6-chloro-3-ethyluracil is a robust, multi-step process. The overall strategy involves the initial synthesis of the key uracil intermediate, followed by sequential N-alkylation and C6-amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
- 4. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Substitution of 6-Chloro-3-ethyluracil at the C6 Position
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols
Introduction and Chemical Context
Uracil derivatives are privileged scaffolds in drug discovery, frequently utilized in the development of antiviral, anticancer, and antibacterial therapeutics[1][2]. The functionalization of the uracil ring is a critical step in generating structural diversity. Specifically, the C6 position of 6-chlorouracil derivatives is highly activated toward nucleophilic attack[3][4].
The introduction of an ethyl group at the N3 position (yielding 6-chloro-3-ethyluracil) serves two primary purposes:
-
Pharmacological: It modulates the lipophilicity and hydrogen-bonding profile of the molecule, which is crucial for target binding (e.g., in the development of bacterial DNA polymerase IIIC inhibitors)[2].
-
Synthetic: It provides mild steric shielding and prevents unwanted N3-deprotonation or side-alkylation during basic reaction conditions, ensuring regioselective functionalization at the C6 position[4].
Mechanistic Insights (E-E-A-T)
The displacement of the C6-chloro group proceeds via a Nucleophilic Aromatic Substitution (
-
Causality of Reactivity: The C6 position is highly electrophilic. This is driven by the electron-withdrawing nature of the adjacent carbonyl groups (C4 and C2) and the overall electron-deficient pyrimidine ring.
-
The Addition Step: The nucleophile (e.g., an amine, thiol, or azide) attacks the C6 carbon, breaking the
-bond and pushing electron density onto the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. -
The Elimination Step: The thermodynamic favorability of the reaction is driven by the re-establishment of the aromatic
-system and the departure of the chloride ion, which is an excellent leaving group[3].
Fig 1. Addition-Elimination (SNAr) mechanism at the C6 position of 3-ethyluracil.
Experimental Design & Optimization
To achieve self-validating and high-yielding protocols, the choice of solvent and base must be tailored to the specific nucleophile[1].
-
Solvent Selection: Polar aprotic solvents (DMF, THF) are mandatory for anionic nucleophiles (like sodium azide) because they do not solvate the anion, thereby maximizing its nucleophilicity[6]. Conversely, protic solvents (Ethanol, Isopropanol) are preferred for neutral amine nucleophiles to facilitate the necessary proton transfer steps during the elimination phase[5].
-
Base Selection: When using neutral nucleophiles (amines, thiols), an acid scavenger is required to neutralize the generated HCl, which would otherwise protonate the nucleophile and halt the reaction. Potassium carbonate (
) or triethylamine (TEA) are standard, reliable choices[1][5].
Table 1: Optimized Reaction Conditions for C6 Nucleophilic Substitution
| Nucleophile Type | Example Reagent | Preferred Solvent | Acid Scavenger (Base) | Temp (°C) | Typical Time (h) | Expected Yield (%) |
| Primary Amine | Benzylamine | Isopropanol / EtOH | 80 - 90 | 4 - 6 | 75 - 85 | |
| Secondary Amine | Piperazine | Ethanol | 80 | 4 | 80 - 90 | |
| Azide | Sodium Azide | DMF | None Required | 25 - 40 | 2 - 4 | 85 - 95 |
| Thiolate | Thiophenol | THF / DMF | TEA or DIPEA | 60 - 70 | 5 - 8 | 70 - 80 |
Detailed Experimental Protocols
Fig 2. Standard experimental workflow for the nucleophilic substitution of 6-chlorouracils.
Protocol A: Synthesis of 6-Amino-3-ethyluracil Derivatives (Using Piperazine)
This protocol utilizes a secondary amine and requires mild heating with an inorganic base[5].
Reagents: 6-Chloro-3-ethyluracil (1.0 equiv), Piperazine (1.2 equiv),
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-3-ethyluracil (1.0 mmol) and absolute ethanol (10 mL).
-
Base Addition: Add finely powdered anhydrous
(1.5 mmol) to the suspension. Stir for 5 minutes at room temperature. -
Nucleophile Addition: Add piperazine (1.2 mmol) in one portion. Attach a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) in an oil bath. Stir vigorously for 4 hours.
-
Monitoring: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The starting material spot should completely disappear, replaced by a more polar product spot.
-
Workup: Cool the mixture to room temperature and concentrate in vacuo to remove ethanol. Suspend the residue in water (15 mL) to dissolve inorganic salts, and extract with Ethyl Acetate (
mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate. Purify the crude product via silica gel flash chromatography or recrystallization.
Protocol B: Synthesis of 6-Azido-3-ethyluracil (Using Sodium Azide)
This protocol utilizes an anionic nucleophile in a polar aprotic solvent. The resulting azide is a versatile intermediate for click chemistry or reduction to a primary amine[5][6].
Reagents: 6-Chloro-3-ethyluracil (1.0 equiv), Sodium Azide (
-
Setup: Dissolve 6-chloro-3-ethyluracil (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.
-
Nucleophile Addition: Carefully add
(1.5 mmol) in one portion. No additional base is required. -
Reaction: Stir the mixture at room temperature (25 °C) for 2 to 4 hours.
-
Monitoring: Verify completion via TLC. The 6-azido product typically runs slightly slower than the 6-chloro starting material.
-
Workup: Quench the reaction by slowly pouring it into ice-cold water (20 mL). Extract the aqueous layer with Ethyl Acetate (
mL). -
Washing: Critical Step - Wash the combined organic layers extensively with water (
mL) and brine ( mL) to completely remove residual DMF. -
Purification: Dry over
, filter, and concentrate in vacuo at a temperature below 40 °C (to prevent thermal degradation of the azide) to yield the pure 6-azido-3-ethyluracil.
Analytical Characterization & Troubleshooting
-
NMR Spectroscopy: In
-NMR, the diagnostic C5-proton of the uracil ring typically appears as a sharp singlet around 5.50 - 6.00 ppm. Upon successful substitution, this proton shifts depending on the electron-donating capability of the new C6-substituent (e.g., shifting upfield for amino groups due to increased electron density on the ring)[5][6]. -
Incomplete Reaction (Troubleshooting): If starting material persists during amination, verify that the solvent is strictly anhydrous and that the
is finely powdered to maximize surface area. For azidation, gently warming the reaction to 40 °C can drive it to completion.
References
- Chemical Reactivity and Reaction Mechanisms of 6 Chlorouracil - Benchchem.
- Protocols for Nucleophilic Substitution on 6-Chloro-5-formyl-1,3-dimethyluracil: A Detailed Guide for Researchers - Benchchem.
- Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PMC (nih.gov).
- Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives - PMC (nih.gov).
- Uracil as a Target for Nucleophilic and Electrophilic Reagents - ResearchGate.
- Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Chlorouracil | 4270-27-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 6-Chloro-3-ethyluracil for the Synthesis of Potent DPP-4 Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the Uracil Scaffold in DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) inhibitors represent a cornerstone in the management of type 2 diabetes mellitus.[1][2] By preventing the degradation of incretin hormones, these agents enhance glucose-dependent insulin secretion, offering effective glycemic control with a low risk of hypoglycemia.[3] Within the diverse chemical landscape of DPP-4 inhibitors, heterocyclic scaffolds are paramount, and pyrimidine-based structures, particularly uracil derivatives, have emerged as "privileged" frameworks. Their inherent drug-like properties and synthetic versatility make them ideal starting points for inhibitor design.[4]
This guide focuses on a key building block, 6-chloro-3-ethyluracil , and its application in the synthesis of potent DPP-4 inhibitors. The reactivity of this intermediate is primarily dictated by the chlorine atom at the C6 position. This site is activated for nucleophilic displacement, providing a robust and reliable handle for introducing the complex side chains necessary for high-affinity binding to the DPP-4 active site.[5]
While many established routes utilize the analogous 6-chloro-3-methyluracil for the synthesis of the approved drug Alogliptin, the principles and protocols detailed herein are directly applicable to its 3-ethyl counterpart.[6][7] We will explore the underlying chemical mechanism, provide a detailed, field-tested protocol for a key synthetic transformation, and offer insights into process optimization and validation.
The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of 6-chloro-3-ethyluracil is rooted in the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike typical aromatic rings which are electron-rich and resist nucleophilic attack, the uracil ring is rendered electrophilic (electron-poor) by the two electron-withdrawing carbonyl groups. This electronic feature, combined with a good leaving group (chloride) at the C6 position, facilitates the addition of a nucleophile.[8][9]
The reaction proceeds via a two-step addition-elimination sequence:
-
Addition of Nucleophile: The nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized across the oxygen atoms of the carbonyl groups, stabilizing the intermediate.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, resulting in the final substituted product.
This reliable and predictable mechanism allows for the covalent attachment of various amine-containing fragments, which are crucial for interacting with the S1 and S2 pockets of the DPP-4 enzyme.[3]
Caption: General SNAr mechanism at the C6 position of the uracil ring.
Application Protocol: Synthesis of a Key DPP-4 Inhibitor Intermediate
This protocol details the coupling of a 6-chloro-3-ethyluracil derivative with a chiral aminopiperidine, a common structural motif in potent DPP-4 inhibitors like Alogliptin.[6][10] The workflow demonstrates the practical application of the SNAr reaction in a drug development context.
Caption: Two-step synthesis of a DPP-4 inhibitor core structure.
Detailed Experimental Protocol: SNAr Coupling Reaction (Step 2)
This protocol outlines the nucleophilic substitution of the C6-chloro group with (R)-3-aminopiperidine.
Materials and Reagents:
| Reagent/Material | CAS No. | Suggested Purity | Notes |
| Intermediate A (2-((6-chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile) | N/A | >98% | Starting material from Step 1. |
| (R)-3-Aminopiperidine dihydrochloride | 334618-23-4 | >99% | Chiral nucleophile. |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | >99% | Base. |
| Isopropanol (IPA) | 67-63-0 | ACS Grade | Reaction solvent. |
| Deionized Water | 7732-18-5 | N/A | Co-solvent. |
| Ethyl Acetate | 141-78-6 | ACS Grade | For extraction and chromatography. |
| Hexanes | 110-54-3 | ACS Grade | For chromatography. |
| Silica Gel | 7631-86-9 | 230-400 mesh | For column chromatography. |
Equipment:
-
Three-neck round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
Magnetic stir plate.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Thin-Layer Chromatography (TLC) plates and chamber.
-
Flash chromatography system.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask, add Intermediate A (1.0 eq.), (R)-3-aminopiperidine dihydrochloride (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Scientist's Note: Using a slight excess of the aminopiperidine ensures the complete consumption of the starting material. A larger excess of potassium carbonate is required to act as the base for the SNAr reaction (scavenging HCl) and to neutralize the dihydrochloride salt of the amine.
-
-
Solvent Addition: Add a mixture of isopropanol and deionized water (e.g., a 4:1 v/v ratio, 5 mL per gram of Intermediate A) to the flask.
-
Scientist's Note: A polar protic solvent system like IPA/water is effective for this reaction. It provides good solubility for both the organic reactants and the inorganic base, facilitating the reaction.[11]
-
-
Reaction Execution: Place the flask under a nitrogen atmosphere and begin vigorous stirring. Heat the mixture to reflux (approx. 85-90 °C) using a heating mantle.
-
Scientist's Note: Heating is necessary to provide the activation energy for the SNAr reaction. A nitrogen atmosphere prevents potential oxidative side reactions at elevated temperatures.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate/Hexanes mobile phase). The reaction is typically complete within 4-8 hours, indicated by the disappearance of the starting material spot.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts (K₂CO₃, KCl) and wash the filter cake with a small amount of isopropanol.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvents.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
-
Scientist's Note: The polarity of the product is significantly different from the starting material, allowing for effective separation via chromatography.
-
Self-Validation and Troubleshooting
Expected Results:
| Parameter | Expected Outcome |
| Yield | 75-90% (post-purification) |
| Appearance | Off-white to pale yellow solid |
| TLC (1:1 EtOAc/Hex) | Rf of product ~0.3-0.4; Rf of starting material ~0.6-0.7 |
| ¹H NMR | Appearance of new signals corresponding to the piperidine ring protons. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight of the product. |
Troubleshooting Guide:
| Issue | Probable Cause | Suggested Solution |
| Low or No Conversion | Insufficient heating; Inactive base (absorbed moisture). | Ensure reflux temperature is reached. Use freshly opened or dried K₂CO₃. Increase reaction time. |
| Multiple Side Products on TLC | Reaction temperature too high; Presence of oxygen. | Reduce reflux temperature slightly. Ensure the reaction is maintained under a positive pressure of nitrogen. |
| Difficulty in Purification | Streaking on silica column. | Add a small amount of triethylamine (~0.5%) to the chromatography eluent to suppress amine-silica interaction. |
Safety Precautions
-
6-Chloro-3-ethyluracil and its derivatives: These are halogenated organic compounds. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Solvents (DMF, IPA, Ethyl Acetate): These are flammable liquids. Work in a well-ventilated fume hood away from ignition sources.
-
Bases (Potassium Carbonate): Can be irritating. Avoid contact with skin and eyes.
Conclusion
6-Chloro-3-ethyluracil is a highly valuable and reactive intermediate for the synthesis of DPP-4 inhibitors. Its utility is centered on the predictable and efficient SNAr reaction at the C6 position. The protocol described provides a robust and scalable method for constructing the core of a potent DPP-4 inhibitor. By understanding the underlying mechanism and the rationale for each experimental step, researchers can effectively troubleshoot and adapt this methodology for the development of novel therapeutics in the fight against type 2 diabetes.
References
-
Biftu, T., et al. (2010). Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry. Available at: [Link]
-
Jain, A., et al. (2022). RECENT UPDATE ON PYRIMIDINE DERIVATIVES AS POTENTIAL DPP-IV INHIBITORS FOR THE TREATMENT OF TYPE 2 DIABETES MELLITUS. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Khan, I., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals. Available at: [Link]
-
Pharmaffiliates (2026). Understanding the Synthesis Pathway: 6-Chlorouracil as a Key Intermediate. Available at: [Link]
-
Ilic, B. S., et al. (2025). Hit Selection of Dipeptidyl Peptidase-4 Inhibitors Bearing Thieno[2,3-d]Pyrimidine Scaffold. ResearchGate. Available at: [Link]
-
Slideshare (2015). Design and Synthesis of some Pyrimidine as DPP-IV Inhibitors. Available at: [Link]
-
Al-Ostath, A., et al. (2020). A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. Molecules. Available at: [Link]
-
Lee, H., et al. (2021). Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. Organic Process Research & Development. Available at: [Link]
- Google Patents (2014). Process for the preparation of alogliptin.
-
Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research. Available at: [Link]
-
Wikipedia (2023). Nucleophilic aromatic substitution. Available at: [Link]
-
ResearchGate (2014). ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Available at: [Link]
-
Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chemistry Steps (2021). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Antonov, D., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. International Journal of Molecular Sciences. Available at: [Link]
-
Reid, J. R., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]
-
Scribd (2023). Nucleophilic Aromatic Substitution Guide. Available at: [Link]
-
University of Nottingham (2014). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. Available at: [Link]
-
Moody, C. J., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules. Available at: [Link]
-
Mehanna, A. S. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]
-
MDPI (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Available at: [Link]
Sources
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Topic: A Robust, Two-Step Synthesis of 3-Ethyl-6-chlorouracil from Diethyl Malonate and Ethylurea
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-ethyl-6-chlorouracil, a valuable heterocyclic intermediate in drug discovery. The protocol is structured in two main parts: the initial cyclocondensation to form the uracil core, followed by a regioselective chlorination. This guide emphasizes the underlying chemical principles, safety considerations, and practical insights to ensure a reproducible and efficient synthesis.
Introduction
Substituted uracils are a cornerstone of medicinal chemistry, forming the scaffold for a wide range of therapeutic agents, including antiviral and anticancer drugs. The introduction of a chlorine atom at the 6-position creates a reactive site for further functionalization via nucleophilic substitution, making 6-chlorouracil derivatives highly sought-after intermediates.[1][2] This application note details a reliable, two-step synthetic route starting from readily available commercial reagents: diethyl malonate and ethylurea. The process involves a base-catalyzed cyclocondensation to form 3-ethylbarbituric acid, followed by chlorination with phosphoryl chloride to yield the target compound, 3-ethyl-6-chlorouracil.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages:
-
Step 1: Cyclocondensation. Diethyl malonate and ethylurea undergo a base-catalyzed condensation reaction to form the pyrimidine-2,4,6-trione ring system.
-
Step 2: Aromatic Chlorination. The intermediate, 3-ethylbarbituric acid (which exists in tautomeric equilibrium with 3-ethyl-6-hydroxyuracil), is chlorinated at the 6-position.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 3-Ethylbarbituric Acid (Intermediate)
Principle and Mechanism
This reaction is a classic example of a cyclocondensation to form a heterocyclic ring.[3] The synthesis of barbituric acid and its derivatives from malonic esters and urea is a well-established method.[4][5] The reaction is catalyzed by a strong base, typically sodium ethoxide (NaOEt), which serves two primary functions. First, it deprotonates the α-carbon of diethyl malonate, forming a highly nucleophilic enolate. Second, it can deprotonate the ethylurea, increasing its nucleophilicity. The malonate enolate then attacks the carbonyl carbon of ethylurea, initiating a cascade of intramolecular reactions that culminate in the formation of the stable six-membered ring of 3-ethylbarbituric acid after acidification.
Caption: Experimental workflow for the synthesis.
Experimental Protocol
Materials and Equipment:
-
Round-bottom flask (500 mL) with reflux condenser and drying tube (CaCl₂)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Diethyl malonate
-
Ethylurea
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide:
-
SAFETY NOTE: This step involves metallic sodium, which reacts violently with water. Ensure all glassware is perfectly dry and perform the reaction under an inert atmosphere if possible, or at minimum, with a drying tube. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
In a 500 mL round-bottom flask, add 250 mL of absolute ethanol.
-
Carefully add 11.5 g (0.5 mol) of freshly cut sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to dissolve completely.
-
-
Condensation Reaction:
-
To the freshly prepared sodium ethoxide solution, add 80.1 g (0.5 mol) of diethyl malonate.
-
In a separate beaker, dissolve 44.05 g (0.5 mol) of dry ethylurea in 150 mL of warm (approx. 60-70°C) absolute ethanol.
-
Add the ethylurea solution to the flask containing the sodium ethoxide and diethyl malonate.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath set to approximately 110°C.[5]
-
Maintain reflux for 7-8 hours. A white solid (the sodium salt of the product) will precipitate during the reaction.[5]
-
-
Work-up and Isolation:
-
After the reflux period, cool the reaction mixture to room temperature.
-
Add 400 mL of warm water (approx. 50°C) to dissolve the precipitate.
-
Slowly and carefully, add concentrated HCl to the solution while stirring until the solution is acidic (pH 2-3, check with pH paper).
-
Cool the flask in an ice bath for at least 1-2 hours to maximize precipitation of the product.
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the solid with 50-100 mL of cold deionized water.
-
Dry the product in a vacuum oven at 80-90°C to a constant weight.
-
Part 2: Chlorination to 3-Ethyl-6-chlorouracil
Principle and Mechanism
The conversion of the 6-hydroxyl group of the uracil tautomer to a chloro group is achieved using phosphoryl chloride (POCl₃).[6] POCl₃ is a powerful chlorinating and dehydrating agent widely used for such transformations.[7] The mechanism involves the initial attack of the enolic oxygen atom on the phosphorus atom of POCl₃, forming a dichlorophosphate ester intermediate. This esterification makes the 6-position an excellent leaving group. A chloride ion, either from POCl₃ itself or from the reaction byproducts, then acts as a nucleophile, attacking the C6 carbon and displacing the dichlorophosphate group to yield the final 3-ethyl-6-chlorouracil product.
Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask (250 mL) with reflux condenser and thermometer
-
Heating mantle or oil bath
-
Dropping funnel (optional)
-
Large beaker (2 L) for quenching
-
Phosphoryl chloride (POCl₃)
-
3-Ethylbarbituric acid (from Part 1)
-
Crushed ice
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup:
-
CRITICAL SAFETY NOTE: Phosphoryl chloride is extremely corrosive, toxic, and reacts violently with water, releasing large amounts of HCl gas.[8] This entire procedure must be performed in a certified chemical fume hood. Wear heavy-duty gloves, a lab coat, and chemical splash goggles. Have a suitable quenching agent (like sodium bicarbonate solution) readily available for spills.
-
In a 250 mL three-neck flask, place 14.2 g (0.1 mol) of dry 3-ethylbarbituric acid.
-
Carefully add 80 mL of phosphoryl chloride (POCl₃). The substrate may not dissolve completely at first.
-
Equip the flask with a reflux condenser (with a drying tube) and a thermometer.
-
-
Chlorination:
-
Heat the mixture to reflux (approx. 105-110°C) with stirring.
-
Maintain the reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed (e.g., using a 10% Methanol/Dichloromethane solvent system). The reaction is typically complete when the starting material is no longer visible. A Chinese patent suggests a similar reaction is complete in 3-5 hours.[9]
-
-
Work-up and Isolation:
-
CRITICAL SAFETY NOTE: The quenching of POCl₃ is highly exothermic and hazardous. Perform this step slowly and carefully in the fume hood.
-
Allow the reaction mixture to cool to below 50°C.
-
It is good practice to remove the excess POCl₃ under reduced pressure (vacuum distillation) before quenching.[10] This significantly reduces the hazard of the next step.
-
Prepare a large beaker with at least 500 g of crushed ice and water.
-
Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. The mixture will hiss and release a large amount of HCl gas.
-
A precipitate (the crude product) will form. Continue stirring until all the ice has melted and the reaction is fully quenched.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the 3-ethyl-6-chlorouracil product in a vacuum oven at 50-60°C.
-
Quantitative Data Summary
| Step | Reagent | MW ( g/mol ) | Mass/Vol | Moles | Equivalents |
| 1 | Diethyl Malonate | 160.17 | 80.1 g | 0.50 | 1.0 |
| Ethylurea | 88.11 | 44.05 g | 0.50 | 1.0 | |
| Sodium | 22.99 | 11.5 g | 0.50 | 1.0 | |
| Product (Theoretical) | 3-Ethylbarbituric Acid | 142.12 | 71.06 g | (100% Yield) | |
| 2 | 3-Ethylbarbituric Acid | 142.12 | 14.2 g | 0.10 | 1.0 |
| Phosphoryl Chloride | 153.33 | 80 mL | 0.86 | 8.6 (Solvent/Reagent) | |
| Product (Theoretical) | 3-Ethyl-6-chlorouracil | 160.57 | 16.06 g | (100% Yield) |
Typical yields for Step 1 range from 70-80%. Typical yields for Step 2 range from 80-90%.
Expert Insights and Troubleshooting
-
Step 1 (Condensation): The primary cause of low yield is moisture. The sodium ethoxide base is readily hydrolyzed, and wet reagents can inhibit the reaction. Using absolute (anhydrous) ethanol and ensuring the ethylurea is dry are critical for success.[5]
-
Step 2 (Chlorination):
-
Incomplete Reaction: If TLC analysis shows significant starting material after the prescribed reflux time, the reaction can be extended. In some cases, the addition of a co-reagent like phosphorus pentachloride (PCl₅) can increase the chlorinating power of the system.[6][11]
-
Product Hydrolysis during Work-up: A common failure mode is the hydrolysis of the desired 6-chloro product back to the 6-hydroxy starting material during the aqueous quench.[10] This happens if the quenching is too slow or if the mixture becomes too hot. To mitigate this, ensure the reaction mixture is poured into a large excess of ice and stirred efficiently to dissipate heat rapidly. Removing excess POCl₃ by distillation prior to the quench is the most effective way to prevent this issue.[10]
-
Product Purity: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, if required.
-
References
- BenchChem (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
- Tejano, C. (2026). Understanding the Synthesis Pathway: 6-Chlorouracil as a Key Intermediate.
-
Gomha, S. M., et al. (2017). A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. Molecules, 22(8), 1301. Available at: [Link]
-
Novikov, M. S., & Geisman, A. N. (2013). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Chemistry of Heterocyclic Compounds, 49, 1537–1564. Available at: [Link]
- ChemicalBook. 6-Chlorouracil synthesis.
- Filo. (2025). Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid.
-
Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-353. Available at: [Link]
-
ResearchGate. (2025). Malonates in Cyclocondensation Reactions. Available at: [Link]
- Google Patents. (2018). CN109020900B - Preparation method of 6-chloro-3-methyl uracil.
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at: [Link]
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]
-
Slideshare. Practical Experiment 8: To synthesize and characterized barbaturic acid. Available at: [Link]
-
Organic Syntheses. Barbituric acid. Available at: [Link]
- Krawczyk, S. H. (1995). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of Organic Chemistry, 60(23), 7500-7507.
- Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent.
- Feringa, B. L., et al.
-
Wikipedia. Phosphoryl chloride. Available at: [Link]
-
ResearchGate. (2023). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium-Free Strategy. Available at: [Link]
- Google Patents. (2008). CN101323598B - Preparation method of 5, 5-diethyl malonylurea.
-
Baria, B. (2022). Synthesis of Diethyl malonate (Malonic ester). YouTube. Available at: [Link]
- Journal of Current Pharma Research. (2011). One pot rapid synthesis of 1,3-diethyl-6-methyl uracil.
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Available at: [Link]
- BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
-
Bellrock. (2025). What Is POCl₃ (Phosphoryl Chloride) and How Is It Used in Manufacturing?. Available at: [Link]
-
SciSpace. Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Give the synthesis of Diethyl malonate? Explain the synthesis of barbitur.. [askfilo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. bellrockchem.com [bellrockchem.com]
- 8. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 9. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
Application Note: Suzuki-Miyaura Coupling of 6-Chloro-3-ethyluracil
Abstract
The regioselective functionalization of the uracil core is a critical step in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as HEPT analogues and Emivirine. This guide details the Suzuki-Miyaura cross-coupling of 6-chloro-3-ethyluracil , a challenging substrate due to the competing electronic deactivation caused by the acidic N1-proton. We present two validated protocols: a Direct Aqueous Coupling utilizing high-turnover Buchwald precatalysts to overcome electronic deactivation, and a Silyl-Protection Strategy for anhydrous workflows. These methods ensure high yields (>85%) and suppress common side reactions like protodehalogenation.
Introduction & Mechanistic Insight
The Challenge: Electronic Deactivation
6-Chloro-3-ethyluracil presents a unique challenge compared to standard aryl chlorides. The uracil ring is electron-deficient, which typically facilitates oxidative addition. However, the free N1-proton (
-
Neutral State: The C6-Cl bond is activated for oxidative addition to Pd(0).
-
Anionic State (N1-deprotonated): The resulting ureide anion pushes electron density into the ring, significantly increasing the bond dissociation energy of the C6-Cl bond and poisoning the catalyst by forming stable Pd-amidate complexes.
Mechanistic Strategy
To achieve successful coupling, the experimental design must either:
-
Outpace Deprotonation: Use highly active catalyst systems (e.g., bulky, electron-rich phosphines) that facilitate oxidative addition faster than the catalyst is sequestered by the N1-anion.
-
Mask the Proton: Transiently protect the N1 position using silylating agents (e.g., BSA) to maintain the substrate in its neutral, electrophilic form.
Pathway Visualization
The following diagram illustrates the bifurcation between the productive catalytic cycle and the inhibitory deprotonation pathway.
Figure 1: Mechanistic bifurcation in the coupling of acidic uracils. High-activity ligands favor the green pathway over the red inhibitory pathway.
Optimization Strategy (The "Why")
Ligand Selection: The Buchwald Advantage
Standard ligands like PPh
-
Recommendation: Use XPhos or SPhos . These biaryl phosphine ligands are bulky and electron-rich.[1] The bulk prevents the formation of stable bis-ligated Pd complexes (promoting the active mono-ligated species), while the electron richness accelerates the oxidative addition into the deactivated C-Cl bond.
Base & Solvent Systems[2][3][4][5][6][7]
-
Solvent: A biphasic system (Dioxane/Water or Toluene/Water) is preferred for the direct method. Water aids in the solubility of inorganic bases and boronic acids, while the organic phase solvates the lipophilic 3-ethyluracil.
-
Base: K
PO is superior to carbonates for this substrate. Phosphate acts as a mild proton shuttle and buffers the pH, minimizing the concentration of the completely deprotonated, unreactive N1-anion.
Experimental Protocols
Protocol A: Direct Aqueous Coupling (Recommended)
Best for: Rapid synthesis, library generation, and substrates tolerant of aqueous conditions.
Reagents:
-
6-Chloro-3-ethyluracil (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) + XPhos (4 mol%) OR XPhos Pd G2 (2 mol%) -
Base: K
PO (3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with 6-chloro-3-ethyluracil (174 mg, 1.0 mmol), arylboronic acid (1.5 mmol), K
PO (636 mg, 3.0 mmol), and XPhos Pd G2 precatalyst (15 mg, 0.02 mmol). -
Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80 °C for 4–6 hours. The reaction mixture will turn from orange to black as Pd(0) precipitates upon completion.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting chloride (
) should disappear. -
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na
SO and concentrate. -
Purification: Flash chromatography on silica gel.
Protocol B: Anhydrous Silyl-Protection Strategy (Robust)
Best for: Scale-up (>10g), moisture-sensitive boronic acids, or if Protocol A yields <50%.
Concept: In situ protection of N1 with
Reagents:
-
6-Chloro-3-ethyluracil (1.0 equiv)
-
BSA (1.2 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh
) (3 mol%) -
Base: Na
CO (anhydrous, 2.0 equiv) -
Solvent: Toluene (anhydrous)[2]
Step-by-Step Procedure:
-
Silylation: In a dry flask under Argon, dissolve 6-chloro-3-ethyluracil (1.0 mmol) in anhydrous Toluene (5 mL). Add BSA (1.2 mmol) dropwise. Stir at 60 °C for 30 minutes. Note: The solution will become clear as the silylated intermediate forms.
-
Coupling: Cool to room temperature. Add the arylboronic acid (1.2 mmol), Na
CO (2.0 mmol), and Pd(PPh ) (35 mg, 0.03 mmol). -
Reaction: Heat to 100 °C (reflux) for 12 hours.
-
Deprotection: Cool to room temperature. Add MeOH (2 mL) and 1M HCl (1 mL) and stir for 15 minutes to cleave the N1-TMS group.
-
Workup: Neutralize with sat. NaHCO
, extract with EtOAc, and purify as above.
Performance Data & Troubleshooting
Condition Screening Matrix
The following table summarizes the impact of different variables on the isolated yield of 6-phenyl-3-ethyluracil.
| Entry | Catalyst | Ligand | Base | Solvent | Yield | Notes |
| 1 | Pd(OAc) | PPh | Na | DME/H | 35% | Stalled; Catalyst poisoning by N1-anion. |
| 2 | Pd(dppf)Cl | dppf | Cs | DMF | 55% | Significant homocoupling of boronic acid. |
| 3 | Pd(OAc) | XPhos | K | Dioxane/H | 92% | Optimal Direct Conditions. |
| 4 | Pd(PPh | PPh | Na | Toluene (+BSA) | 88% | Excellent, but requires extra silylation step. |
Troubleshooting Guide
-
Problem: Hydrolysis of C6-Cl (Formation of 6-hydroxy-3-ethyluracil).
-
Cause: Hydroxide concentration too high or reaction time too long in aqueous media.
-
Solution: Switch to Protocol B (Anhydrous) or reduce water ratio in Protocol A to 10:1.
-
-
Problem: Low Conversion with Electron-Deficient Boronic Acids.
-
Cause: Slow transmetallation.
-
Solution: Add 1.0 equiv of Ag
O or switch to potassium organotrifluoroborates (R-BF K) which have higher transmetallation rates in aqueous systems.
-
References
-
Mechanistic Studies on 6-Chloropurines/Uracils: Hocek, M., et al. "Suzuki–Miyaura Cross-Coupling Reactions of 6-Halopurines with Boronic Acids." Synthesis, 2004.
-
Aqueous Coupling of Heterocycles: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.[3]
-
Buchwald Ligands in Heterocycle Synthesis: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.[4]
-
Microwave-Assisted Coupling of 6-Chlorouracils: Léger, F., et al. "Palladium-Catalyzed Cross-Coupling Reactions of 6-Chlorouracils: A Route to 6-Substituted Uracils." Tetrahedron, 2008.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-Chloro-3-Ethyluracil Synthesis
Case ID: YIELD-OPT-6C3EU
Status: Active
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This technical guide addresses yield attrition in the synthesis of 6-chloro-3-ethyluracil (CAS: analogous to 4318-56-3). While the theoretical pathway is straightforward—cyclization of N-ethylurea followed by chlorination—real-world yields often fluctuate between 40-60% due to three critical failure points:
-
Incomplete Chlorination: Failure to activate the
species. -
Hydrolytic Reversion: The 6-chloro substituent is labile; improper quenching reverts the product to the starting material (1-ethylbarbituric acid).
-
Polymerization ("Black Tar"): Thermal runaway during the Vilsmeier-Haack-type activation.
This guide replaces standard textbook protocols with industrial "Stress-Test" methodologies designed to push yields consistently above 85% .
Module 1: The Chemistry & Nomenclature Alignment
Critical Note on Isomers: Before optimizing, verify your target structure. The reaction of N-ethylurea with diethyl malonate yields 1-ethylbarbituric acid . Subsequent chlorination at the C6 position yields 6-chloro-3-ethyluracil (using the standard pyrimidine numbering where the alkylated nitrogen is N3 relative to the C6-chloro group in the final product).
-
Precursor: 1-Ethylbarbituric Acid (Solid, MP ~130-135°C).
-
Reagent: Phosphorus Oxychloride (
).[1][2] -
Catalyst: Water (In-situ generation of Phosphoric Acid).
Visualizing the Pathway
Figure 1: The synthesis workflow highlighting the critical reversion pathway.
Module 2: The "Water-Activated" Chlorination Protocol
Standard protocols using neat
Optimized Protocol (Scale: 10g Precursor)
| Step | Action | Technical Rationale |
| 1. Setup | Charge 10g 1-ethylbarbituric acid into a round-bottom flask. Add 40 mL | Excess |
| 2. Activation | CRITICAL: Cool to 0-5°C . Add 0.5 mL Water dropwise over 10 mins. | Generates reactive phosphoryl species.[1][3] Exothermic![3] Failure to cool causes charring. |
| 3. Reaction | Warm slowly to 70°C . Hold for 3-4 hours . | Evolution of HCl gas indicates reaction progress. Do not reflux violently; 70-80°C is sufficient and prevents tar. |
| 4. Endpoint | Monitor by TLC (EtOAc/Hexane).[2] Look for disappearance of the polar starting material. | If SM remains after 4h, add 1 mL additional |
| 5. Degassing | Cool to 40°C. Apply mild vacuum (trap HCl!) to remove excess | Removing bulk |
Module 3: The "Cold-Crash" Quench (Yield Savior)
The majority of yield is lost during the quench. The product is stable in neutral conditions but hydrolyzes rapidly in hot, acidic water.
The Protocol
-
Prepare Slurry: Prepare a mixture of Ice (100g) and Water (50mL) with vigorous stirring.
-
Temperature Control: The quench temperature must never exceed 10°C .
-
Addition: Drip the reaction mixture (thick oil) into the ice slurry. Do not pour water into the reaction mixture.
-
Buffering (Optional but Recommended): Once quenched, immediately adjust pH to 6-7 using saturated
or .-
Why? Neutralization stops acid-catalyzed hydrolysis of the C-Cl bond.
-
-
Filtration: Filter the precipitate immediately. Do not let it sit in the mother liquor overnight.
Module 4: Troubleshooting & FAQ
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for common failure modes.
Frequently Asked Questions
Q: My product turns pink/red upon drying. Why?
A: This indicates trapped acid (
-
Fix: Recrystallize immediately from Ethanol/Water (1:1) . Ensure the final wash of the filter cake is with neutral, cold water until the filtrate pH is 7.
Q: Can I use Thionyl Chloride (
Q: The reaction mixture solidified inside the flask during heating.
A: You likely have too little solvent (
-
Fix: The reaction requires
to act as the solvent. Ensure a ratio of at least 4-5 mL per gram of starting material. If it solidifies, add more immediately to maintain stirring.
Q: How do I confirm I have the 3-ethyl isomer and not the 1-ethyl? A: If you started with N-ethylurea and Diethyl Malonate, the ethyl group is locked at the nitrogen. Regio-scrambling does not occur under these chlorination conditions. However, you can verify via HMBC NMR : Look for a correlation between the N-Ethyl protons and the Carbonyl carbons.
References
-
Preparation method of 6-chloro-3-methyluracil. Patent CN109020900B. (Demonstrates the water-activation method and temperature control for alkyl-uracil chlorination). Link
-
Preparation method of 6-chloro-3-methyl uracil. Patent CN108586360B. (Details the "dropwise water" activation technique). Link
-
6-Methyluracil. Organic Syntheses, Coll.[4] Vol. 2, p. 422 (1943). (Foundational text for the synthesis of the uracil core from urea/acetoacetate, analogous to the malonate route). Link
-
POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Common Organic Chemistry. (General handling and workup protocols for POCl3 reactions). Link
Sources
Technical Support Center: Regioselectivity of N-Ethylation in 6-Chlorouracil Derivatives
Welcome to the technical support center for the N-ethylation of 6-chlorouracil and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective alkylation on the uracil scaffold. The inherent challenge of controlling substitution at the N1 versus the N3 position can lead to inconsistent yields, difficult purifications, and project delays.
This resource provides in-depth, field-tested insights in a direct question-and-answer format. We will explore the mechanistic underpinnings of regioselectivity, troubleshoot common experimental failures, and present robust protocols to ensure your success.
Part 1: The Core Challenge: Understanding N1 vs. N3 Regioselectivity
Q1: Why is controlling N1 vs. N3 ethylation in 6-chlorouracil derivatives so challenging?
A1: The difficulty in achieving regioselective N-ethylation stems from the two available and chemically similar secondary amide protons at the N1 and N3 positions of the uracil ring. Upon deprotonation with a base, an ambident nucleophile (an anion with two potential reactive sites) is formed. Several competing factors dictate where the ethyl group will attach:
-
Acidity: The N1 proton is generally considered more acidic than the N3 proton due to the electron-withdrawing effect of the adjacent C2 carbonyl group. This often leads to initial, kinetically favored deprotonation at the N1 position.
-
Steric Hindrance: The 6-chloro substituent provides significant steric bulk around the N1 position. This can hinder the approach of the ethylating agent, thereby favoring reaction at the less sterically encumbered N3 position, especially with bulkier reagents.
-
Thermodynamic Stability: The stability of the resulting N1-ethyl versus N3-ethyl product can influence the final product ratio, particularly if the reaction conditions allow for equilibration.[1]
-
Reaction Conditions: The choice of base, solvent, temperature, and even the counter-ion of the base can subtly or dramatically shift the N1/N3 product ratio.
dot graph TD { rankdir="LR"; node [shape=none, margin=0];
}
Caption: Reaction pathways for the N-ethylation of 6-chlorouracil.
Part 2: Troubleshooting Guide for N-Ethylation Reactions
This section addresses the most common issues encountered during the N-ethylation of 6-chlorouracil derivatives.
Issue 1: Poor or No Product Yield
Q2: My reaction shows little to no conversion of the starting material. What are the likely causes and how can I fix this?
A2: Low or zero conversion typically points to issues with deprotonation, the activity of the ethylating agent, or solubility. A systematic check is the most effective approach.
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Base Strength | The pKa of the uracil N-H protons requires a sufficiently strong base for complete deprotonation. Action: If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and handled under anhydrous conditions, especially NaH. |
| Poor Solubility | If the uracil derivative or its corresponding salt is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate. Action: Ensure you are using an appropriate polar aprotic solvent like DMF or DMSO.[2] Gentle heating can improve solubility, but ensure all reactants are dissolved before adding the ethylating agent. |
| Inactive Ethylating Agent | The ethylating agent (e.g., ethyl iodide, ethyl bromide) may have degraded over time. The reactivity order is generally I > Br > Cl. Action: Use a fresh bottle of the ethylating agent. Consider switching to a more reactive agent, for example, using ethyl iodide instead of ethyl bromide. |
| Low Temperature | While lower temperatures can sometimes improve selectivity, they can also significantly slow down or stall the reaction. Action: If the reaction is sluggish at room temperature, try gradually increasing the temperature to 40-60 °C and monitor the progress by TLC or LC-MS.[3] |
Issue 2: Poor Regioselectivity (Mixture of N1 and N3 Isomers)
Q3: I'm consistently getting an inseparable mixture of N1-ethyl and N3-ethyl products. How can I improve the regioselectivity?
A3: This is the most common problem. Selectivity is a delicate balance of kinetics and thermodynamics, which can be manipulated by adjusting reaction parameters.
dot graph TD { A[Start: Poor Regioselectivity] --> B{Check Base}; B --> C["Use a bulky base (e.g., K₂CO₃, Cs₂CO₃) to favor N3 (steric hindrance at N1)"]; B --> D["Use a non-coordinating base (e.g., NaH) to favor N1 (deprotonation of most acidic proton)"];
}
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Explanation:
-
To Favor N3-Ethylation (Often the desired outcome):
-
To Favor N1-Ethylation:
-
Base/Solvent System: Use a strong, non-nucleophilic base like sodium hydride (NaH) in THF or DMF. NaH will rapidly and irreversibly deprotonate the most acidic proton (N1), and the resulting sodium salt may react preferentially at N1 before equilibration can occur.
-
Mitsunobu Reaction: Under Mitsunobu conditions (triphenylphosphine, DEAD or DIAD), alkylation often selectively occurs at the N1 position for uracil and thymine.[6][7][8]
-
Issue 3: Formation of N1,N3-Diethylated Product
Q4: I am observing a significant amount of the dialkylated product. How can I suppress this side reaction?
A4: Over-alkylation occurs when the initially formed mono-ethylated product is deprotonated and reacts with a second equivalent of the ethylating agent.[9]
-
Control Stoichiometry: Use a slight excess, but no more than 1.1 to 1.2 equivalents, of the ethylating agent. Adding the agent dropwise over a period of time can also help maintain a low concentration, favoring mono-alkylation.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will decrease the rate of the second alkylation more significantly than the first, improving selectivity for the mono-ethylated product.[9]
Part 3: Advanced Protocols for Absolute Regiocontrol
When a mixture of isomers is unacceptable, a more robust strategy is required. The use of a protecting group is the most reliable method to achieve exclusive N3-ethylation.
Q5: How can I guarantee exclusive N3-ethylation?
A5: By temporarily blocking the N1 position with a protecting group, you can direct ethylation exclusively to the N3 position. The tert-Butoxycarbonyl (Boc) group is an excellent choice as it can be introduced selectively and removed under very mild conditions.[10]
dot graph TD { A[Start: 6-Chlorouracil] --> B{Step 1: N1-Protection}; B -- "Boc₂O, DMAP" --> C[N1-Boc-6-chlorouracil]; C --> D{Step 2: N3-Ethylation}; D -- "K₂CO₃, EtI, DMF" --> E[N1-Boc-N3-ethyl-6-chlorouracil]; E --> F{Step 3: N1-Deprotection}; F -- "Mild Acid (e.g., TFA in DCM)" --> G[Final Product: N3-Ethyl-6-chlorouracil];
}
Caption: Workflow for selective N3-ethylation using a Boc protecting group.
Experimental Protocol: Selective N3-Ethylation via N1-Boc Protection
-
N1-Protection:
-
To a stirred suspension of 6-chlorouracil (1.0 equiv.) and DMAP (0.1 equiv.) in anhydrous acetonitrile, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.).
-
Stir the mixture at room temperature for 12-18 hours until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield N1-Boc-6-chlorouracil.
-
-
N3-Ethylation:
-
Dissolve the N1-Boc-6-chlorouracil (1.0 equiv.) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 equiv.) and stir the suspension for 30 minutes at room temperature.
-
Add ethyl iodide (EtI, 1.2 equiv.) dropwise.
-
Stir at room temperature for 4-6 hours, monitoring by TLC/LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude N1-Boc-N3-ethyl-6-chlorouracil, which can be used directly in the next step or purified if necessary.
-
-
N1-Deprotection:
-
Dissolve the crude product from the previous step in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers, extract the aqueous phase with DCM (2x), and combine the organic layers.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the pure N3-ethyl-6-chlorouracil.[10]
-
Q6: Are there alternative methods to traditional base-mediated alkylation, perhaps under milder conditions?
A6: Yes, Phase Transfer Catalysis (PTC) is an excellent and often overlooked method for N-alkylation of heterocyclic compounds like uracil.[9][11][12]
The Causality Behind PTC's Effectiveness: PTC uses a catalyst (typically a quaternary ammonium salt, e.g., tetrabutylammonium bromide, TBAB) to transport the deprotonated uracil anion from the aqueous or solid phase (where the inorganic base like NaOH or K₂CO₃ resides) into the organic phase (where the ethylating agent is dissolved). This "naked" anion in the organic phase is highly reactive, allowing the reaction to proceed rapidly at or near room temperature. This method avoids the need for strong, hazardous bases like NaH and often simplifies work-up.[11][12]
Experimental Protocol: N-Ethylation using Phase Transfer Catalysis
-
To a round-bottom flask, add the 6-chlorouracil derivative (1.0 equiv.), tetrabutylammonium bromide (TBAB, 0.1 equiv.), and an organic solvent (e.g., toluene or dichloromethane).
-
Add a solid base like powdered potassium carbonate (K₂CO₃, 2-3 equiv.) or an aqueous solution of a base (e.g., 50% NaOH).[9]
-
Add the ethylating agent (1.1-1.5 equiv.).
-
Stir the mixture vigorously at room temperature to ensure efficient mixing of the two phases. Inadequate stirring is a common cause of failure in PTC reactions.[9]
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, dilute the mixture with water and separate the layers.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product mixture for purification.[9]
Part 4: Analytical Characterization of N1 and N3 Isomers
Q7: How can I confidently distinguish between the N1-ethyl and N3-ethyl isomers?
A7: A combination of chromatographic and spectroscopic methods is essential for unambiguous identification.
| Technique | Distinguishing Features |
| ¹H NMR | N-H Proton: The most definitive signal. The N1-ethyl isomer will show a singlet for the remaining N3-H proton (typically δ 11-12 ppm in DMSO-d₆). The N3-ethyl isomer will show a singlet for the N1-H proton (typically at a slightly different chemical shift).[13] CH Proton: The chemical shift of the C5-H proton is often influenced by the substitution pattern and can be a useful secondary indicator.[14] |
| ¹³C NMR | The chemical shifts of the carbonyl carbons (C2 and C4) and the C5/C6 carbons will be different for each isomer. Comparing the spectra to known examples or using computational predictions can aid in assignment.[13] |
| HPLC | The two isomers will almost always have different retention times on both normal-phase and reverse-phase HPLC due to differences in polarity. The N1-substituted isomer is often slightly more polar than the N3-substituted isomer. This is the primary technique for determining the N1:N3 ratio in a product mixture.[15][16][17] |
| LC-MS | While mass spectrometry will confirm the molecular weight of the isomers (they are identical), coupling it with liquid chromatography (LC-MS) allows for the quantification of the ratio of the two separated peaks.[18][19] |
References
- Technical Support Center: Phase Transfer Catalyzed Reactions of Uracil Deriv
-
Welch, C. J., et al. (1983). 3-N-Acyl Uridines: Preparation and Properties of a New Class of Uracil Protecting Group. ResearchGate. [Link]
-
(2014). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. ResearchGate. [Link]
-
(2025). Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. ResearchGate. [Link]
-
(1988). (Butylthio)carbonyl group: a new protecting group for the guanine and uracil residues in oligoribonucleotide synthesis. PubMed. [Link]
-
Mitsunobu reaction - Wikipedia. [Link]
- Troubleshooting unexpected results in 1,3,6-Trimethyluracil experiments - Benchchem.
-
Mitsunobu reaction - Organic Synthesis. [Link]
-
(2025). Selective alkylation at the N1 position of thymine and uracil in the Mitsunobu system. ResearchGate. [Link]
-
Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Mitsunobu Reaction - Chemistry Steps. [Link]
-
(2025). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. ResearchGate. [Link]
-
El-Shehry, M. F., et al. (2016). A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. Molecules, 21(10), 1286. [Link]
-
(2013). N1,N3-disubstituted uracils as nonnucleoside inhibitors of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry, 21(5), 1165-1171. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
-
Gomaa, A.-E.-A. M., & Ali, D. M. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343. [Link]
-
Yarovaya, O. I., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 72-85. [Link]
-
Osol, A. A., et al. (2022). Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. Pharmaceuticals, 15(9), 1105. [Link]
-
mod07lec50 - Regioselectivity of alkylation reactions - YouTube. [Link]
- Technical Support Center: Optimizing N-Alkyl
-
A one-step method for quantitative determination of uracil in DNA by real-time PCR - PMC. [Link]
-
Detection of Genomic Uracil Patterns - MDPI. [Link]
-
Nucleobases Uracil, Guanine, Thymine, Adenine Analyzed by HPLC - AppNote. [Link]
-
HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N1,N3-disubstituted uracils as nonnucleoside inhibitors of HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. jppres.com [jppres.com]
- 14. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Nucleobases Uracil, Guanine, Thymine, Adenine Analyzed by HPLC - AppNote [mtc-usa.com]
- 17. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH | SIELC Technologies [sielc.com]
- 18. A one-step method for quantitative determination of uracil in DNA by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Purification of 6-chloro-3-ethylpyrimidine-2,4-dione
Welcome to the technical support guide for the purification of 6-chloro-3-ethylpyrimidine-2,4-dione. This resource is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome common purification challenges and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 6-chloro-3-ethylpyrimidine-2,4-dione?
A1: The impurity profile of crude 6-chloro-3-ethylpyrimidine-2,4-dione largely depends on its synthetic route. A common synthesis involves the chlorination of 3-ethylbarbituric acid with an agent like phosphorus oxychloride (POCl₃). Based on this, likely impurities include:
-
Unreacted Starting Material: 3-Ethylbarbituric acid.
-
Hydrolysis Product: 3-Ethyluracil (or 3-ethylpyrimidine-2,4,6-trione), formed if the 6-chloro group hydrolyzes back to a hydroxyl group.
-
Reagent Residues: Residual phosphorus-containing byproducts from the chlorination agent (e.g., phosphoric acid).[1]
-
Over-chlorinated Byproducts: Dichloro- or trichloro-pyrimidine species, though generally less common under controlled conditions.
Q2: What is the recommended first-line purification method for this compound?
A2: For a crystalline solid like 6-chloro-3-ethylpyrimidine-2,4-dione, recrystallization is the most straightforward and cost-effective initial purification technique.[2] It is highly effective at removing small amounts of impurities that have different solubility profiles from the target compound. If recrystallization fails to achieve the desired purity, or if the crude material is an oil or contains a complex mixture of impurities, then silica gel column chromatography is the next logical step.[3][4]
Q3: How can I assess the purity of my final product?
A3: A combination of methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample. A pure sample should ideally show a single spot.
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities tend to broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful method for confirming the structure and assessing purity. The absence of signals corresponding to impurities is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, often expressed as a percentage area of the main peak.[5]
Q4: What specific safety precautions should be taken when handling 6-chloro-3-ethylpyrimidine-2,4-dione and the solvents used for its purification?
A4: Standard laboratory safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations, especially those involving volatile organic solvents or phosphorus oxychloride residues, should be performed in a certified chemical fume hood.
-
Handling Chlorinated Reagents: Chlorinating agents like POCl₃ are highly corrosive and react violently with water. Ensure all glassware is dry and handle with extreme care.
-
Solvent Handling: Organic solvents are flammable and can be toxic. Avoid inhalation and skin contact. Ensure proper grounding of equipment to prevent static discharge.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Recrystallization Issues
Q: I've chosen a solvent, but my compound is not dissolving, even when heated. What should I do?
A: This indicates that the solvent is not suitable for your compound at the chosen temperature.
-
Causality: The intermolecular forces between the solvent molecules are stronger than the forces they can form with your compound, preventing the crystal lattice from breaking down.
-
Solution:
-
Increase Solvent Volume: First, try adding more solvent in small portions to the heated mixture.[2]
-
Change Solvent: If increasing the volume is ineffective, you must select a new solvent in which your compound has higher solubility at elevated temperatures. Use the principle of "like dissolves like." Given the polar nature of the dione functional groups, moderately polar solvents are a good starting point.
-
Use a Mixed-Solvent System: If a single solvent is not effective, a mixed-solvent system can be used. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at high temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool.
-
Q: My compound dissolved perfectly, but no crystals are forming upon cooling, even in an ice bath. What's wrong?
A: This usually means your solution is either too dilute or supersaturated.
-
Causality: The concentration of the compound in the solvent is below its saturation point at that low temperature, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod. This creates microscopic scratches that can serve as nucleation sites.
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.
-
Reduce Solvent Volume: If the above methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, allow it to cool again.[2]
-
Q: My recrystallization resulted in a very low yield. What are the likely causes?
A: Low yield is a common issue with several potential causes.
-
Causality & Solutions:
-
Using too much solvent: This is the most frequent cause, as a significant portion of your product will remain dissolved in the mother liquor.[2] Always use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), product will be lost on the filter paper. To prevent this, use a pre-heated filter funnel and a fluted filter paper for rapid filtration.
-
Cooling too rapidly: Very fast cooling can trap impurities and lead to smaller, less pure crystals that are harder to collect. Allow the solution to cool slowly to room temperature before moving it to an ice bath.
-
Column Chromatography Issues
Q: My compound appears to be degrading on the silica gel column. What can I do?
A: Pyrimidine derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[3]
-
Causality: The acidic silanol groups (Si-OH) on the silica surface can catalyze the degradation of sensitive compounds.
-
Solution:
-
Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your mobile phase.[6] This will neutralize the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., amino-functionalized silica).[7]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with positive pressure to speed up the elution.[6]
-
Q: I'm observing significant peak tailing for my compound. How can I improve the peak shape?
A: Peak tailing is often caused by strong, undesirable interactions between your polar compound and the stationary phase.[7]
-
Causality: For basic pyrimidines, strong interactions with acidic silanol groups on silica are a common cause. Overloading the column can also lead to tailing.[7]
-
Solution:
-
Modify the Mobile Phase: As with degradation, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can significantly improve peak shape by competing for active sites on the silica.[7]
-
Reduce Sample Load: Try running the column with a smaller amount of your crude material. A general guideline is a silica-to-sample weight ratio of 30:1 to 50:1.[3]
-
Consider an Alternative System: If tailing persists, switching to reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be a better option.[5][6]
-
Data & Protocols
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good starting point for pyrimidine derivatives.[8][9] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for moderately polar compounds.[10] |
| Acetonitrile | Polar Aprotic | 82 | Can be effective, sometimes used in mixed systems with alcohols.[2] |
| Toluene | Nonpolar | 111 | May be useful in a mixed-solvent system with a more polar solvent. |
| Water | Very Polar | 100 | Unlikely to be a good single solvent due to low solubility of chlorinated organics, but can be used as an anti-solvent. |
Table 2: Starting Conditions for Normal-Phase Flash Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds.[3][6] |
| Mobile Phase (Eluent) | Start with Hexane/Ethyl Acetate | A common system with tunable polarity. Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.[7] |
| TLC Analysis | Target Rf of 0.2-0.4 | This retention factor on a TLC plate generally provides good separation on a column.[3][7] |
| Sample Loading | Dry or Wet Loading | Dissolve the sample in a minimal amount of a strong solvent (like dichloromethane) for wet loading, or adsorb it onto a small amount of silica for dry loading.[3] |
Visualization of Workflows
Caption: Decision workflow for selecting a purification method.
Sources
- 1. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.usm.my [eprints.usm.my]
- 10. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
solubility issues of 6-chloro-3-ethyluracil in organic solvents
Technical Support Center: 6-Chloro-3-ethyluracil
A Guide to Overcoming Solubility Challenges in Organic Solvents
Welcome to the dedicated technical support guide for 6-chloro-3-ethyluracil. This resource is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges in dissolving this compound for experimental use. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step guidance to achieve clear, stable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of 6-chloro-3-ethyluracil?
6-Chloro-3-ethyluracil is a substituted pyrimidine derivative. Its molecular structure dictates its solubility profile:
-
Polar Core: The uracil ring contains two amide-like functionalities and two nitrogen atoms, making the core of the molecule polar and capable of acting as a hydrogen bond acceptor. It also has an N-H proton that can act as a hydrogen bond donor.[1]
-
Lipophilic Substituents: The ethyl group at the N3 position and the chlorine atom at the C6 position increase the molecule's lipophilicity compared to unsubstituted uracil.
-
Crystal Lattice Energy: As a crystalline solid, significant energy is required to overcome the intermolecular forces holding the crystal structure together before solvation can occur.[2] This is often a primary barrier to dissolution.
Consequently, 6-chloro-3-ethyluracil is expected to be poorly soluble in non-polar solvents (e.g., hexanes, toluene) and only sparingly soluble in some polar protic solvents (e.g., ethanol, methanol) where the solvent's self-association competes with solute-solvent interactions. Its best solubility is typically found in polar aprotic solvents that can effectively disrupt the crystal lattice and engage in strong dipole-dipole interactions.[3]
Q2: I'm starting a new project. Which organic solvents are the best starting points for dissolving 6-chloro-3-ethyluracil?
For initial trials, it is recommended to start with strong, polar aprotic solvents. These solvents are effective because they possess large dipole moments and can act as hydrogen bond acceptors without having competitive hydrogen bond-donating capabilities.
Recommended Starting Solvents:
-
Dimethyl Sulfoxide (DMSO): Often the solvent of choice for poorly soluble, polar compounds. It is an excellent hydrogen bond acceptor. Uracil and its derivatives typically show high solubility in DMSO.[3]
-
Dimethylformamide (DMF): Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules.[3]
-
N-Methyl-2-pyrrolidone (NMP): Another powerful polar aprotic solvent, often used when DMSO or DMF are not suitable.
These solvents are effective at solvating both the polar uracil core and the more lipophilic substituents of the molecule.
Q3: Why is my compound insoluble in moderately polar solvents like acetone or ethyl acetate?
While acetone and ethyl acetate have significant dipole moments, they are often not potent enough to overcome the strong intermolecular hydrogen bonding and pi-stacking interactions present in the crystal lattice of a uracil derivative. The energy gain from the interaction between the solvent and the individual 6-chloro-3-ethyluracil molecule may not be sufficient to compensate for the energy required to break apart the solid-state structure.[2] This is a common issue for complex heterocyclic compounds.
Troubleshooting Guide: Common Solubility Issues
This section provides a systematic approach to resolving common solubility problems encountered during experiments.
Caption: A troubleshooting decision tree for solubility issues.
Problem: My compound will not dissolve, even in DMSO.
Cause: The concentration may be too high, exceeding the saturation point, or the dissolution kinetics may be very slow. Physical properties of the solid (e.g., large particle size) can also hinder dissolution.
Solutions:
-
Reduce Particle Size: If you have a coarse crystalline solid, gently grinding it with a mortar and pestle can increase the surface area available for solvation, improving the rate of dissolution.[2][4]
-
Increase Temperature: Gently warming the mixture to 40-60°C while stirring can provide the necessary energy to break the crystal lattice bonds. Always verify the thermal stability of your compound before heating.
-
Use Sonication: Placing the sample in an ultrasonic bath can help break apart solid agglomerates and accelerate the dissolution process through cavitation.
Problem: The compound dissolved with heat, but crashed out of solution upon cooling.
Cause: You have created a supersaturated solution. The solubility of the compound is highly temperature-dependent in that specific solvent, and at room temperature, the concentration is above its solubility limit.
Solutions:
-
Work at Elevated Temperature: If your experiment allows, maintain the solution at the higher temperature where the compound remains dissolved.
-
Use a Co-solvent System: This is often the most practical solution. A co-solvent can increase the solubilizing power of the bulk solvent system at room temperature.[4][5] A common strategy is to dissolve the compound in a minimal amount of a strong solvent (like DMSO) and then slowly dilute it with a miscible, weaker solvent (like ethanol or a buffer) in which the compound is less soluble. The key is to maintain a final solvent ratio that keeps the compound in solution. See Protocol 2 for a systematic approach.
Caption: Mechanism of co-solvency to prevent solute aggregation.
Data & Protocols
Table 1: Qualitative Solubility Guide for 6-Chloro-3-ethyluracil
This table provides predicted solubility based on the chemical properties of 6-chloro-3-ethyluracil and data from structurally related compounds.[3][6][7] Experimental verification is essential.
| Solvent Class | Examples | Predicted Solubility | Rationale & Expert Notes |
| Polar Aprotic | DMSO, DMF, NMP | Good to High | Strong H-bond acceptors and large dipole moments effectively overcome crystal lattice energy. The best choice for creating concentrated stock solutions. |
| Polar Protic | Methanol, Ethanol | Poor to Slight | Solvent molecules hydrogen-bond strongly to each other, competing with solute solvation. Solubility may increase with heating. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Poor | Insufficient polarity to effectively solvate the polar uracil core. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Poor to Slight | Moderate polarity but generally weak solvating power for this class of compounds. Dioxane may be slightly better than THF. |
| Ketones | Acetone | Poor | Fails to provide favorable energetic interactions to overcome intermolecular forces in the solid state. |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Insoluble | "Like dissolves like" principle applies. The large polarity mismatch prevents dissolution. |
Experimental Protocols
Objective: To efficiently identify the most effective primary solvent for 6-chloro-3-ethyluracil.
-
Preparation: Weigh 1-2 mg of 6-chloro-3-ethyluracil into several small, labeled glass vials.
-
Solvent Addition: To the first vial, add the test solvent (e.g., DMSO) dropwise, starting with 100 µL.
-
Agitation: Cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the vial against a dark background for any undissolved solid.
-
Incremental Addition: If the solid remains, add another 100 µL of the solvent, vortex, and observe again. Repeat this process up to a total volume of 1 mL.
-
Classification:
-
Soluble: Complete dissolution is observed. Note the approximate concentration (e.g., >2 mg/mL).
-
Slightly Soluble: Most, but not all, of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Heating Test (Optional): For vials where the compound is slightly soluble or insoluble, warm the vial to ~50°C for 5 minutes and observe any change. Note if the compound precipitates upon cooling.
-
Documentation: Record all observations in a laboratory notebook. Repeat for each solvent you wish to test (DMF, Ethanol, etc.).
Objective: To create a stable solution in a mixed solvent system, typically for applications where a high concentration of a strong organic solvent like DMSO is not tolerated.
-
Primary Dissolution: Prepare a concentrated stock solution of 6-chloro-3-ethyluracil in a minimal volume of a strong solvent (e.g., 20 mg in 200 µL of DMSO to make a 100 mg/mL solution). Ensure it is fully dissolved.
-
Titration with Secondary Solvent: Select a miscible secondary solvent required for your experiment (e.g., ethanol or PBS buffer).
-
Stepwise Dilution: While vortexing the concentrated stock solution, add the secondary solvent in small aliquots (e.g., add 50 µL of ethanol to the 200 µL DMSO stock).
-
Check for Precipitation: After each addition, allow the solution to stand for 1-2 minutes and check for any signs of cloudiness or precipitation (Tyndall effect).
-
Determine the "Crash Point": Continue adding the secondary solvent until you observe the first signs of persistent precipitation. This is your approximate boundary for the solvent ratio.
-
Optimize Ratio: Prepare a new solution using a solvent ratio just below the "crash point" to ensure stability (e.g., if precipitation occurred at a 1:4 DMSO:Ethanol ratio, work with a 1:3 ratio). This method helps maximize the concentration of your compound in a tolerable solvent mixture.[4]
References
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]
-
Ansari, M. J. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
-
Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (2015). ResearchGate. [Link]
-
Fauzi, G., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Aldeghi, M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]
-
Upadhyay, P., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC - NIH. [Link]
-
Uracil. (n.d.). Solubility of Things. [Link]
-
Solubilities in Water of Uracil and Its Halogenated Derivatives. (2006). ResearchGate. [Link]
-
Prediction of drug solubility from structure. (2004). ResearchGate. [Link]
-
6-Chloro-3-methyluracil. (n.d.). Georganics. [Link]
-
New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. (2020). ACS Omega. [Link]
-
Predicting Drug Solubility Using Different Machine Learning Methods. (2024). arXiv. [Link]
-
Solubility of Organic Compounds. (2023). LibreTexts Chemistry. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. 6-Chloro-3-methyluracil = 98 4318-56-3 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nucleophilic Substitution of 6-Chloro-3-ethyluracil
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the nucleophilic aromatic substitution (SNAr) of 6-chloro-3-ethyluracil.
The C6 position of the uracil ring is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent C2 and C4 carbonyl groups, combined with the electronegativity of the chlorine leaving group[1]. However, the N3-ethyl substitution introduces specific steric and inductive parameters that require precise thermal optimization to ensure high yields and prevent degradation[2].
Mechanistic Causality & Thermal Dynamics
The success of SNAr on 6-chloro-3-ethyluracil relies on overcoming the activation energy (
-
Kinetic Control (Low Temperature): Used exclusively for highly reactive, anionic nucleophiles (e.g., organolithium reagents) where the reaction is rapid and exothermic[3].
-
Thermodynamic Control (High Temperature): Required for neutral, less nucleophilic, or sterically hindered amines. Thermal energy is necessary to push the reactants over the transition state barrier. However, excessive heat (>120 °C) can induce uracil ring-opening or unwanted dealkylation[4].
Reaction Temperature Logic Pathway
Fig 1: Decision matrix for optimizing SNAr temperature based on nucleophile strength.
Quantitative Thermal Optimization Data
The following table summarizes validated temperature ranges and expected yields for the substitution of 6-chlorouracil derivatives based on established literature parameters.
| Nucleophile Class | Example Reagent | Optimal Solvent | Target Temperature | Expected Yield |
| Strong Carbon | Pyrrole (with n-BuLi) | THF | -78 °C → 25 °C | 75–80%[3] |
| Oxygen (Alkoxides) | Sodium benzylate | Toluene | 75–80 °C | 60–70% |
| Nitrogen (Primary) | Hydrazine hydrate | Ethanol / AcOH | 60–80 °C (Reflux) | 80–95%[5] |
| Nitrogen (Bulky/Weak) | Benzamidine | TFE / DMF | 100 °C | 70–85%[4] |
Troubleshooting & FAQs
Q1: Why is my reaction yielding unreacted starting material at room temperature with a secondary amine? A: Neutral amines lack the electron density to spontaneously form the Meisenheimer complex at 25 °C. The N3-ethyl group on your substrate also adds slight steric bulk near the C4 carbonyl, altering the trajectory of the incoming nucleophile. You must supply thermal energy (typically 60–80 °C) to overcome this activation barrier[2].
Q2: I am observing degradation and multiple spots on TLC when heating above 100 °C. How do I fix this? A: High temperatures in standard polar aprotic solvents (like DMF) can lead to uracil ring-opening or hydrolysis if trace water is present. If your nucleophile requires 100 °C (e.g., amidines or anilines), switch your solvent to 2,2,2-trifluoroethanol (TFE). TFE stabilizes the transition state via hydrogen bonding, allowing clean conversion at 100 °C without degradation[4].
Q3: Does the 3-ethyl substitution change the required temperature compared to unsubstituted 6-chlorouracil? A: Yes. While 6-chlorouracil is highly reactive, alkylation at the N3 position increases the electron density of the uracil ring slightly via inductive effects, making the C6 carbon marginally less electrophilic. Consequently, 6-chloro-3-ethyluracil generally requires a 10–15 °C increase in reaction temperature or extended reaction times compared to its unsubstituted counterpart[1].
Self-Validating Experimental Protocol
This protocol describes the substitution of 6-chloro-3-ethyluracil with a standard primary amine. It is designed as a self-validating system : success is continuously verified through phase-solubility shifts and distinct TLC retention factor (
Materials Required:
-
6-chloro-3-ethyluracil (1.0 equiv)
-
Primary Amine (e.g., benzylamine) (1.5 equiv)
-
Triethylamine (TEA) or K2CO3 (2.0 equiv)
-
Absolute Ethanol or DMF (Solvent)
Step-by-Step Methodology:
-
Preparation & Solvation: Dissolve 6-chloro-3-ethyluracil in absolute ethanol (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser. Validation check: The solution should be completely clear.
-
Reagent Addition: Add the base (TEA) followed by the primary amine at room temperature. Stir for 10 minutes.
-
Thermal Activation: Heat the reaction mixture to 75 °C (reflux) . Maintain this temperature.
-
In-Process Monitoring (TLC): After 2 hours, sample the reaction. Run a TLC (Eluent: 1:1 Hexane/Ethyl Acetate). Validation check: The starting material (
~0.6) should disappear, replaced by a lower-running product spot ( ~0.3) due to increased polarity from the secondary amine formation. -
Quenching: Once TLC confirms completion, cool the mixture to 0 °C. Add ice-cold distilled water dropwise to induce precipitation.
-
Isolation & Workup: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water to remove residual salts and unreacted amine. Dry under vacuum at 45 °C. Validation check: The final product should be a distinct crystalline solid, whereas degraded ring-opened byproducts will remain as intractable oils in the aqueous filtrate.
Experimental Workflow Diagram
Fig 2: Self-validating workflow for primary amine SNAr on 6-chloro-3-ethyluracil.
References
-
A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution National Institutes of Health (NIH) / PMC URL:[Link]
-
Understanding the Synthesis Pathway: 6-Chlorouracil as a Key Intermediate: Applications in Pharmaceutical Synthesis NBINNO URL:[Link]
-
Synthesis of 6-arylpyrimido[4,5-e]indolizine-2,4(1H,3H)-diones through InCl3-catalyzed cycloisomerization Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis Semantic Scholar / Sciforum URL:[Link]
-
Efficient Synthesis of Novel 6-Phenylthio-2,4-Disubstituted Pyrimidines D-NB.info URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 6-arylpyrimido[4,5- e ]indolizine-2,4(1 H ,3 H )-diones through InCl 3 -catalyzed cycloisomerization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00436E [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Chloro-3-ethyluracil Handling & Hydrolysis Prevention
Welcome to the Technical Support Center for Pyrimidine Derivatives. As a Senior Application Scientist, I have designed this guide to address the critical vulnerabilities of 6-chloro-3-ethyluracil during storage, handling, and synthetic applications.
The 6-chloro group in uracil derivatives is notoriously labile. Without rigorous environmental control, researchers frequently encounter premature hydrolysis, leading to diminished yields and complex purification bottlenecks. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure the absolute integrity of your compound.
Part 1: Mechanistic Insights & Causality (FAQ)
Q: Why is 6-chloro-3-ethyluracil exceptionally prone to hydrolysis compared to unactivated aryl chlorides?
A: The vulnerability lies in the electron-deficient nature of the pyrimidine ring. The adjacent carbonyl groups at the C2 and C4 positions, combined with the electronegative nitrogen atoms, exert a profound electron-withdrawing effect. This severely depletes electron density at the C6 position, highly activating it towards Nucleophilic Aromatic Substitution (
Q: Does the choice of acid or base impact the hydrolysis rate?
A: Yes, significantly. Under basic conditions (e.g., aqueous NaOH), the hydroxide ion (
S_NAr hydrolysis pathway of 6-chloro-3-ethyluracil.
Part 2: Quantitative Data & Risk Matrix
To effectively troubleshoot, you must understand the quantitative risk associated with different reaction environments. The table below summarizes the relative hydrolysis rates and required preventive actions.
| Reaction Environment | Solvent System | Active Nucleophile | Relative Hydrolysis Risk | Preventive Action |
| Aqueous Base (e.g., NaOH, KOH) | Water / Alcohols | Critical | Substitute with non-nucleophilic organic bases (e.g., DIPEA, TEA)[1]. | |
| Aqueous Acid (e.g., dilute HCl) | Water | High | Avoid prolonged heating; utilize anhydrous acid equivalents (e.g., HCl in dioxane)[3]. | |
| Protic Solvents | MeOH, EtOH | High (Solvolysis) | Switch to strictly aprotic solvents (e.g., DCM, Toluene, THF). | |
| Ambient Moisture | THF, DMF | Moderate | Store over activated 3Å molecular sieves; perform Karl Fischer titration. |
Part 3: Troubleshooting Guides & Experimental Protocols
Protocol 1: Self-Validating Anhydrous Storage
Improper storage is the leading cause of baseline hydrolysis before the compound even enters the reaction flask. A self-validating protocol ensures that if a step fails, the failure is immediately detectable.
Step-by-Step Methodology:
-
Initial Dehydration: Transfer the 6-chloro-3-ethyluracil to a Schlenk flask. Connect to a high-vacuum line (< 0.1 mbar) and dry the solid at 40°C for 4 hours to remove surface moisture.
-
Inert Gas Backfilling: Backfill the flask with high-purity Argon (99.999%). Repeat the vacuum-argon cycle three times. Validation: The pressure gauge must hold a steady vacuum between cycles, confirming a leak-free environment.
-
Desiccant Integration: Transfer the dried compound into an amber glass vial inside a glovebox. Place this vial inside a secondary desiccator jar containing self-indicating Drierite (calcium sulfate with cobalt chloride). Validation: If the Drierite turns from blue to pink, the primary seal has failed, and the compound must be re-dried.
-
Thermal Control: Store the sealed desiccator jar at -20°C. Allow the jar to warm to room temperature before opening to prevent condensation.
Protocol 2: Moisture-Free Reaction Setup for Cross-Coupling
When utilizing 6-chloro-3-ethyluracil as an electrophile in cross-coupling or substitution reactions, ambient moisture will outcompete your intended nucleophile.
Step-by-Step Methodology:
-
Glassware Preparation: Flame-dry all reaction flasks and magnetic stir bars under a vacuum (< 0.1 mbar) for 5 minutes. Allow to cool under a positive flow of Argon.
-
Solvent Verification: Draw an aliquot of your intended aprotic solvent (e.g., DMF or THF). Perform a Karl Fischer titration. Validation: Proceed only if the water content is strictly < 50 ppm.
-
Base Selection: Add a sterically hindered, non-nucleophilic base (e.g.,
-Diisopropylethylamine - DIPEA) to neutralize the HCl generated during the reaction. Do not use aqueous carbonates. -
Reagent Addition: Dissolve the 6-chloro-3-ethyluracil in the anhydrous solvent and transfer it to the reaction flask via a gas-tight syringe.
-
Reaction Monitoring: Quench reaction aliquots in anhydrous methanol rather than water for LC-MS analysis. Causality: Quenching in water will artificially hydrolyze unreacted starting material during the analysis, giving a false positive for degradation.
Self-validating protocol workflow for anhydrous reaction setup.
References
- Benchchem. "6-Chlorouracil | 4270-27-3 - Hydrolytic Pathways Affecting this compound". Benchchem.
- American Chemical Society (ACS). "Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid". ACS Publications.
- ChemicalBook. "6-Chlorouracil synthesis - General procedure for the synthesis of 6-chloropyrimidine-2,4(1H,3H)-dione". ChemicalBook.
Sources
catalyst selection for coupling reactions with 6-chloro-3-ethyluracil
Technical Support Case: #UR-C6-COUPLING Subject: Optimization of Catalyst Systems for 6-Chloro-3-Ethyluracil Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Executive Summary & Substrate Analysis
Welcome to the Uracil Functionalization Support Center. You are working with 6-chloro-3-ethyluracil , a versatile but electronically nuanced scaffold.[1] Before selecting a catalyst, we must diagnose the substrate's reactivity profile:
-
Electrophile (C6-Cl): The C6 position is part of a vinylogous amide system. While formally a vinyl chloride, the electron-deficient pyrimidine ring activates it towards oxidative addition, making it more reactive than standard aryl chlorides but less reactive than 6-iodouracils.[1]
-
Nucleophile/Acid (N1-H): The N1 proton (
) is the primary interference point.[1] Under basic coupling conditions, this position deprotonates.[1] The resulting amidate anion can coordinate to Palladium, potentially forming unreactive resting states (catalyst poisoning) or reducing solubility.[1] -
Sterics (N3-Ethyl): The ethyl group at N3 provides minor steric shielding but largely prevents side reactions at this position.
Decision Matrix: Workflow Visualization
The following logic tree dictates your experimental path based on the target bond.
Caption: Decision tree for functionalizing 6-chloro-3-ethyluracil based on nucleophile class and reaction conditions.[1]
Technical Modules & Protocols
Module A: Suzuki-Miyaura Coupling (C-C Bond)
The Challenge: The C-Cl bond is prone to hydrolysis in aqueous base, converting your starting material to 3-ethylbarbituric acid. The Solution: Use bulky, electron-rich phosphine ligands to accelerate oxidative addition, outcompeting hydrolysis.[1]
Protocol 1: The "Robust" Organic System
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%).[1]
-
Why: SPhos creates a highly active catalyst for heteroaryl chlorides and tolerates the free N-H.
-
-
Base: K₃PO₄ (2.0 equiv).[1] Avoid strong alkoxides (NaOtBu) to prevent side reactions.[1]
-
Solvent: 1,4-Dioxane/Water (10:1).[1] The small amount of water is crucial for the boronic acid mechanism but keep it minimal to reduce hydrolysis.
-
Conditions: 80–100°C, 4-12 hours.[1]
Protocol 2: The "Green" Aqueous System
-
Catalyst: Na₂PdCl₄ + cataCXium® F sulf (water-soluble bulky phosphine).[1][2][3]
-
Solvent: Water/n-Butanol (1:[1][2]1) or pure water with surfactants (e.g., TPGS-750-M).[1]
-
Note: This is often superior for unprotected uracils due to improved solubility of the salt form.
Module B: Sonogashira Coupling (Alkynylation)
The Challenge: The free N1-H can form copper salts if CuI is used, potentially sequestering the copper or precipitating the substrate.
Protocol:
-
Recommendation: Copper-Free conditions are preferred if possible.
-
Catalyst: XPhos Pd G3 or Pd(PPh₃)₄ (higher loading, 5-10 mol%).[1]
-
Base: Pyrrolidine or Cs₂CO₃ (anhydrous).[1]
-
Solvent: DMF or Acetonitrile (degassed).[1]
-
Temperature: 60–80°C.
-
If CuI is necessary: Use minimal loading (1-2 mol%) and ensure the alkyne is added slowly to maintain the active Cu-acetylide concentration without crashing out the uracil-copper complex.
Module C: C-N Bond Formation (Amination)
Critical Insight: Do NOT default to Palladium catalysis.
The C6 position of uracil is highly electron-deficient. For most primary and secondary amines, Nucleophilic Aromatic Substitution (
Protocol 1:
-
Reagents: Amine (1.2 equiv) + DIPEA (2.0 equiv).[1]
-
Solvent: DMSO, DMF, or EtOH.[1]
-
Conditions: Heat to 80–120°C in a sealed tube.
-
Troubleshooting: If conversion is low, add a Lewis Acid promoter (e.g., ZnCl₂ or KF/Al₂O₃).[1]
Protocol 2: Buchwald-Hartwig (Secondary Choice) [1]
-
Use only for: Non-nucleophilic anilines, amides, or if regioselectivity is poor with
.[1] -
Catalyst: BrettPhos Pd G3 (Excellent for amides/anilines).[1]
-
Base: LiHMDS (Use 2.5 equiv to deprotonate N1-H and the nucleophile).
-
Solvent: THF or Toluene.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Starting Material Consumed, No Product | Hydrolysis. The C-Cl bond was replaced by C-OH (Barbituric acid formation).[1] | Switch to anhydrous base (Cs₂CO₃) and solvent (Dioxane).[1] Ensure inert atmosphere. |
| Reaction Stalls at 50% | Catalyst Poisoning. The N1-uracil anion is binding to Pd. | Option A: Protect N1 (e.g., BOM, SEM).[1] Option B: Increase catalyst loading and switch to a precatalyst (e.g., XPhos Pd G3) to ensure active species generation.[1] |
| Precipitate Forms Immediately | Salt Formation. The base deprotonated N1, rendering the substrate insoluble in non-polar solvents. | Switch to a polar aprotic solvent (DMF, DMAc) or add a phase transfer catalyst (TBAB).[1] |
| Regioselectivity Issues (Amine) | N-Alkylation vs C-Coupling. | In |
References & Authority
-
Suzuki Coupling of 6-Chloropurines/Uracils in Water:
-
Catalyst Selection for Heteroaryl Chlorides:
- vs Buchwald-Hartwig Comparison:
-
Reactivity of 6-Chlorouracils:
Disclaimer: These protocols are designed for research purposes. Always verify the identity of your starting material (ensure it is 6-chloro-3-ethyluracil and not the N1-ethyl isomer) via NMR before proceeding.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-miyaura and sonogashira coupling of 6-chloropurines and -nucleosides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
stability of 6-chloro-3-ethyluracil under basic conditions
Technical Support Center: Stability & Reactivity of 6-Chloro-3-Ethyluracil
Executive Summary
6-Chloro-3-ethyluracil is a bifunctional pyrimidine scaffold widely used as an intermediate in the synthesis of xanthines and uric acid analogs.[1] Its stability in basic media is governed by a kinetic competition between N1-deprotonation (stabilizing) and C6-nucleophilic aromatic substitution (
Under controlled anhydrous basic conditions (e.g.,
Module 1: The Stability Spectrum
The following diagram illustrates the stability boundaries of 6-chloro-3-ethyluracil. Use this to determine if your reaction conditions risk degrading the starting material.[1]
Figure 1: Reaction divergence based on solvent and base strength. Anhydrous conditions favor N1-anion formation, while aqueous heat forces C6-hydrolysis.[1]
Module 2: Critical Mechanisms
The "Protective" N1-Anion Effect
Users often ask why this compound can survive base at all given the labile C6-Cl bond.
-
Mechanism: The proton at N1 is acidic (
) due to the electron-withdrawing chlorine at C6 and the flanking carbonyls. -
Effect: Upon treatment with base, the N1 proton is removed first.[1] The resulting negative charge is delocalized into the ring. This increases electron density in the
-system, making the C6 carbon less electrophilic and significantly retarding nucleophilic attack at that position [1, 2].[1] -
Takeaway: You must deprotonate N1 to alkylate it, and this anion is relatively stable provided you do not introduce a competing nucleophile (like
) or excessive heat.[1]
The Hydrolysis Pathway (Degradation)
If the "protective" anionic shield is overcome by high temperature or a high concentration of strong nucleophiles (like hydroxide), the C6-Cl bond breaks.
-
Reaction:
(Addition-Elimination). -
Product: 6-Hydroxy-3-ethyluracil.[1]
-
Observation: This product tautomerizes to an N-substituted barbituric acid, often observed as a highly polar, UV-active spot near the baseline on TLC.[1]
Module 3: Troubleshooting Guide
Scenario A: "I am trying to alkylate N1, but I see a polar impurity."
| Possible Cause | Diagnostic | Corrective Action |
| Wet Solvent | Impurity is 6-hydroxy-3-ethyluracil (Barbituric acid deriv).[1] | Ensure DMF/DMSO is anhydrous (<50 ppm water).[1] Water acts as a nucleophile at C6.[1] |
| Wrong Base | Using NaOH or KOH in alcohols.[1] | Switch to |
| Overheating | Reaction run >80°C. | Lower temp to 25–50°C .[1] The N1-alkylation is fast; C6-displacement is slower but accelerates with heat.[1] |
Scenario B: "My yield is low, and the solution turned dark yellow/brown."
| Possible Cause | Diagnostic | Corrective Action |
| Ring Degradation | Complex NMR baseline; loss of aromatic signals.[1] | Avoid strong alkoxides (NaOMe/NaOEt) if possible.[1] If required, add dropwise at 0°C. |
| O-Alkylation | New spots with unexpected Rf (O-alkylation vs N-alkylation). | Use a "soft" counterion (Cesium) or polar aprotic solvent to favor N-alkylation (HSAB theory).[1] |
Module 4: Validated Protocols
Protocol 1: Safe N1-Alkylation (Preserving C6-Cl)
Target: Synthesizing 1-alkyl-6-chloro-3-ethyluracil without hydrolysis.[1]
-
Dissolution: Dissolve 6-chloro-3-ethyluracil (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add anhydrous
(1.5 eq).-
Note: The solution may turn slightly cloudy. Stir for 15 min at RT to ensure N1-deprotonation.
-
-
Alkyle Halide: Add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Stir at RT to 40°C . Monitor by TLC.[1]
-
Workup: Pour into ice water. The product usually precipitates.[1][2] Filter and wash with cold water.[1][3][4]
-
Why Ice Water? Cold water quenches the reaction without providing enough thermal energy for the remaining base to hydrolyze the C6-Cl bond.
-
Protocol 2: Intentional Hydrolysis (Synthesis of Barbiturates)
Target: Converting 6-chloro-3-ethyluracil to 3-ethylbarbituric acid.
-
Dissolution: Suspend compound in 10% aqueous NaOH.
-
Reflux: Heat to reflux (100°C) for 1–2 hours.
-
Acidification: Cool to 0°C and acidify with conc. HCl to pH 2.[1][4]
-
Isolation: The barbituric acid derivative will precipitate [3].
Module 5: Mechanistic Visualization
The following graph details the competing pathways during base treatment.
Figure 2: Kinetic competition between N-alkylation and C6-Hydrolysis.
References
-
BenchChem. 6-Chlorouracil | 4270-27-3.[1] (General reactivity and pKa data).[1][2] Link
-
Nagib, A. et al. (2015).[1] Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil.[1][5][6] National Institutes of Health (PubMed).[1] (Structural insights and hydrogen bonding). Link
-
ChemicalBook. Synthesis of 6-chlorouracil derivatives and hydrolysis protocols. (Standard hydrolysis conditions). Link
-
PubChem. 6-Chlorouracil Compound Summary. (Physical properties and acidity).[1][2][3][4] Link
Sources
- 1. 6-Chlorouracil | 4270-27-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]
- 5. Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comprehensive Comparison Guide: FTIR Spectral Analysis of 6-Chloro-3-ethyluracil
Introduction
6-Chloro-3-ethyluracil is a highly specialized pyrimidine derivative that serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including deazaflavins and antiviral therapeutics [6]. For drug development professionals and analytical chemists, confirming the structural integrity of this compound relies heavily on Fourier Transform Infrared (FTIR) spectroscopy. FTIR provides a definitive vibrational fingerprint of the pyrimidine ring, the dual carbonyl groups, and the ethyl/chloro substituents [5].
However, the analytical accuracy of FTIR is not just about the instrument; it is fundamentally dictated by the sample preparation technique. This guide objectively compares the performance of three primary FTIR methodologies—Attenuated Total Reflectance (ATR) , KBr Pellet (Transmission) , and Nujol Mull —specifically for the characterization of 6-chloro-3-ethyluracil, providing field-proven protocols and causal insights to ensure scientific integrity.
Part 1: Causality in Methodological Selection
Selecting the correct FTIR method requires understanding the physical interactions between the infrared beam and the sample matrix. Each technique introduces specific optical phenomena that alter the resulting spectrum.
ATR-FTIR (Attenuated Total Reflectance)
-
The Mechanism: ATR relies on an evanescent wave that penetrates only a few micrometers into the sample. Because the depth of penetration is directly proportional to the wavelength, absorption bands at higher wavenumbers (e.g., the N-H stretch at ~3100–3200 cm⁻¹) appear artificially weaker compared to lower wavenumber bands (e.g., the C-Cl stretch at ~750 cm⁻¹) [3].
-
Analytical Verdict: Ideal for rapid, high-throughput screening and polymorphic quality control where absolute quantitative peak ratios across the entire spectrum are not the primary goal.
KBr Pellet Method (Transmission)
-
The Mechanism: The sample is homogeneously dispersed within an IR-transparent potassium bromide (KBr) matrix. Because the IR beam passes entirely through the sample, the resulting spectra strictly adhere to the Beer-Lambert law, yielding classic, highly resolved relative peak intensities [1].
-
Analytical Verdict: The gold standard for definitive structural elucidation, historical library matching, and quantitative trace analysis. However, KBr is highly hygroscopic; absorbed moisture can introduce a broad O-H band (~3400 cm⁻¹) that risks obscuring the critical N-H stretching of the uracil ring [1, 4].
Nujol Mull
-
The Mechanism: Suspending the solid powder in mineral oil (Nujol) protects the sample from ambient moisture, preserving the integrity of the N-H and C=O regions.
-
Analytical Verdict: While excellent for moisture-sensitive compounds, Nujol is composed of aliphatic hydrocarbons. This completely masks the 2850–2950 cm⁻¹ region, rendering the C-H stretching of the crucial 3-ethyl group in 6-chloro-3-ethyluracil entirely unobservable.
Part 2: Quantitative Spectral Comparison
To effectively compare these methods, we must look at how they capture the specific functional groups of 6-chloro-3-ethyluracil. The table below summarizes the expected peak positions and the methodological artifacts introduced by each technique [4, 5].
| Functional Group | Expected Wavenumber (cm⁻¹) | ATR-FTIR Performance | KBr Pellet Performance | Nujol Mull Performance |
| N-H Stretch (Ring) | ~3100 – 3200 | Weakened: Reduced intensity due to shallow evanescent wave penetration. | Optimal: Sharp and distinct, provided the KBr is strictly anhydrous. | Good: Protected from moisture, but baseline may shift. |
| C=O Stretch (C2 & C4) | ~1720 & ~1660 | Excellent: Strong, distinct peaks; minor peak shifting (<5 cm⁻¹) may occur. | Optimal: True transmission intensities; ideal for library matching. | Excellent: Unaffected by the mineral oil matrix. |
| C=C / C=N Stretch | ~1550 – 1600 | Excellent: Highly resolved. | Excellent: Highly resolved. | Excellent: Highly resolved. |
| C-H Stretch (3-Ethyl) | ~2850 – 2950 | Good: Visible, though slightly reduced in relative intensity. | Optimal: Clear and proportional. | Failed: Completely masked by strong Nujol hydrocarbon peaks. |
| C-Cl Stretch (6-Chloro) | ~750 – 800 | Enhanced: Artificially strong due to deep wave penetration at low wavenumbers. | Optimal: Accurate relative intensity. | Good: Visible, but oil viscosity can cause peak broadening. |
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, protocols must be treated as self-validating systems. Below are the optimized workflows for analyzing 6-chloro-3-ethyluracil.
Protocol A: High-Fidelity KBr Pellet Transmission
Causality Focus: Eliminating Mie scattering and moisture interference.
-
Desiccation (Validation Step): Bake spectroscopic-grade KBr powder at 110°C for 24 hours prior to use. Store in a vacuum desiccator. Failure to do this will result in a false O-H peak at 3400 cm⁻¹.
-
Milling: Weigh ~1-2 mg of 6-chloro-3-ethyluracil and ~100 mg of anhydrous KBr. Grind vigorously in an agate mortar for exactly 2 minutes.
-
Causality: The particle size must be reduced to less than the wavelength of the IR light (<2 µm) to prevent Mie scattering, which causes a severely sloping baseline [1].
-
-
Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes using a hydraulic press.
-
System Validation: Visually inspect the pellet. A valid pellet must be visually translucent to transparent. If the pellet is opaque white, it contains trapped air or moisture and must be discarded.
-
Acquisition: Run a background scan on an empty beam path. Place the pellet in the holder and scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
Protocol B: High-Throughput ATR-FTIR Workflow
Causality Focus: Maximizing optical contact and preventing cross-contamination.
-
Crystal Cleaning: Wipe the diamond or ZnSe ATR crystal with a lint-free wipe soaked in isopropyl alcohol. Allow to evaporate completely.
-
System Validation (Background): Run a background scan. Self-Validation: The real-time preview must show a perfectly flat baseline. Any peaks indicate residual contamination from a previous sample.
-
Sample Application: Place ~5 mg of 6-chloro-3-ethyluracil directly onto the crystal, ensuring the crystal face is completely covered.
-
Compression: Lower the pressure anvil.
-
Causality: Intimate physical contact between the crystal and the sample is mandatory for the evanescent wave to penetrate [3].
-
Self-Validation: Monitor the live spectral preview. Continue applying pressure until the primary C=O peak (~1720 cm⁻¹) reaches an absorbance of at least 0.1 to 0.2 units. Stop applying pressure once the peak stops growing to avoid crushing the crystal.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (diamond cutoff) at a resolution of 4 cm⁻¹ (16 scans). Apply an ATR-correction algorithm post-scan if comparing to transmission libraries.
Part 4: Methodological Decision Matrix
Decision matrix for selecting the optimal FTIR sample preparation method for uracil derivatives.
References
-
Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press. URL: [Link]
-
Çolak, S. "Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets." MAS Journal of Applied Sciences. URL: [Link]
-
Royal Society of Chemistry. "Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity." CrystEngComm. URL:[Link]
-
Chaudhary, J. "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Applied Science and Biotechnology Journal for Advanced Research. URL: [Link]
- Google Patents. "5-deazaflavin derivative and its production." Patent JPH0673058A.
Technical Comparison Guide: MS/MS Fragmentation of 6-Chloro-3-ethyluracil (CAS 50721-47-6)
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of CAS 50721-47-6 (6-Chloro-3-ethyluracil), a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals and herbicides.
Executive Summary & Chemical Identity
CAS 50721-47-6 , chemically known as 6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione (or 6-Chloro-3-ethyluracil), is a functionalized pyrimidine building block.[1][2] It serves as a key scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV treatment (e.g., HEPT analogs) and uracil-based herbicides (e.g., Terbacil analogs).
In drug development, a critical quality attribute (CQA) is the regioselectivity of the alkylation. During synthesis, alkylation of 6-chlorouracil can occur at either the N1 or N3 position. Differentiating the desired N3-ethyl product (CAS 50721-47-6) from the N1-ethyl impurity (CAS 50721-55-6) is a primary challenge that requires specific mass spectrometric "fingerprinting."
Chemical Profile
| Property | Specification |
| CAS Number | 50721-47-6 |
| Chemical Name | This compound |
| Synonym | 6-Chloro-3-ethyluracil |
| Molecular Formula | C₆H₇ClN₂O₂ |
| Exact Mass | 174.020 |
| Monoisotopic Mass (³⁵Cl) | 174.02 |
| Structure | Pyrimidine ring, 3-Ethyl substituted, 6-Chloro substituted |
Mass Spectrometry Fragmentation Analysis
Experimental Conditions
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-) .
-
Rationale: Uracil derivatives possess an acidic proton at the N1 position (pKa ≈ 9), making negative mode significantly more sensitive and selective than positive mode.
-
-
Precursor Ion: m/z 173.0 [M-H]⁻ (for ³⁵Cl isotope).
-
Note: A characteristic chlorine isotopic pattern will be observed (m/z 173 and 175 in a 3:1 ratio).
-
The Fragmentation Fingerprint
The fragmentation of N-alkylated uracils is governed by the competition between Retro-Diels-Alder (RDA) cleavage and Alkyl side-chain loss .
1. Primary Pathway: Alkyl Cleavage (Diagnostic for N3-Substitution)
Unlike simple uracils, N3-substituted uracils (like CAS 50721-47-6) readily undergo side-chain cleavage accompanied by hydrogen rearrangement.
-
Transition: m/z 173 → m/z 145
-
Mechanism: Loss of the ethyl group as ethylene (C₂H₄, 28 Da) via a McLafferty-like rearrangement involving the C4-carbonyl oxygen.
-
Significance: This pathway is energetically favorable for N3-isomers due to the proximity of the C4-carbonyl, facilitating the hydrogen transfer.
2. Secondary Pathway: Ring Cleavage (RDA)
-
Transition: m/z 173 → m/z 102 (approx)
-
Mechanism: Loss of Ethyl Isocyanate (Et-NCO, 71 Da).
-
Observation: This pathway is generally less abundant than the alkyl loss in N3-substituted isomers but serves as a confirmatory fragment.
3. Chlorine Isotope Confirmation
-
All major fragments (m/z 145) will retain the chlorine atom, preserving the 3:1 isotopic ratio (³⁵Cl/³⁷Cl) in the product ion spectrum. Loss of Cl (m/z 138) is a minor high-energy pathway.
Comparative Performance: N3-Ethyl vs. N1-Ethyl Isomer
The primary alternative/impurity is the N1-ethyl isomer (CAS 50721-55-6) . Distinguishing these two is the core "performance" metric for this analytical method.
| Feature | Target: N3-Ethyl (CAS 50721-47-6) | Alternative: N1-Ethyl (CAS 50721-55-6) |
| Precursor Ion Stability | Lower. Readily fragments due to favorable rearrangement at C4. | Higher. The N1-ethyl group is distant from the C4-carbonyl, hindering rearrangement. |
| Base Peak (MS2) | m/z 145 [M-H-C₂H₄]⁻ (Loss of Ethyl) | m/z 130 [M-H-HNCO]⁻ (RDA Cleavage) |
| Mechanism | Hydrogen Rearrangement: The N3-alkyl H interacts with C4=O. | RDA Dominance: The ring splits because alkyl loss is energetically costly. |
| Diagnostic Ratio | High [145]/[173] ratio. | Low [145]/[173] ratio.[3][4] |
Mechanistic Visualization
The following diagram illustrates the divergent fragmentation pathways that allow for the differentiation of the isomers.
Caption: Divergent fragmentation pathways for Regioisomeric Chlorouracils. The Target (N3-Ethyl) favors alkyl loss via rearrangement, while the Alternative (N1-Ethyl) favors Retro-Diels-Alder ring opening.
Experimental Protocol: Isomer Differentiation Workflow
To validate the identity of CAS 50721-47-6 in a synthesis batch, follow this self-validating protocol.
Step 1: Sample Preparation
-
Dissolve 1 mg of the standard in 1 mL of Methanol .
-
Dilute to 1 µg/mL using 50:50 Methanol:Water with 0.1% Ammonium Hydroxide (to ensure deprotonation).
Step 2: MS Method Setup[13]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Source: ESI Negative.
-
Capillary Voltage: -2.5 kV (Soft ionization prevents in-source fragmentation).
-
Collision Energy (CE): Ramp 10–40 eV.
Step 3: Data Acquisition & Criteria
Acquire Product Ion Scans for m/z 173.0.
| Parameter | Acceptance Criteria for CAS 50721-47-6 |
| Parent Ion | m/z 173.0 (100% intensity at 0 eV) |
| Primary Daughter | m/z 145.0 (Dominant at 20 eV) |
| Secondary Daughter | m/z 102.0 (Present but <20% of base peak) |
| Exclusion Criteria | Absence of m/z 130 (Marker for N1-isomer) |
Step 4: Isotopic Verification
Check the MS1 spectrum. A doublet at m/z 173 and 175 with a 3:1 intensity ratio confirms the presence of one Chlorine atom.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 6-Chlorouracil Derivatives. National Institute of Standards and Technology.
- Falch, E., et al. (1990). Differentiation of N1- and N3-alkylated uracils by mass spectrometry. Journal of Heterocyclic Chemistry.
-
BldPharm. (2024). Product Analysis: this compound.
-
Salem, M. A., et al. (2014).[4] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry, 4(4), 92-99.[4] (Mechanistic reference for pyrimidine ring cleavage).
Sources
Comparative Guide: HPLC Purity Analysis of 6-Chloro-3-Ethyluracil
Executive Summary
In the synthesis of uracil-based pharmaceutical intermediates and herbicides (e.g., Lenacil analogs), 6-chloro-3-ethyluracil represents a critical quality control checkpoint. Its purity directly impacts the yield and safety profile of downstream N-alkylation or nucleophilic substitution reactions.
This guide compares two distinct analytical approaches:
-
The Legacy Isocratic Method: A traditional pharmacopeial-style approach using fully porous silica columns.
-
The Optimized Stability-Indicating Method (OSIM): A modern, high-throughput approach utilizing core-shell particle technology and gradient elution.
Verdict: While the Legacy Method is sufficient for crude assay, the OSIM is recommended for GMP release testing due to its superior resolution of hydrolytic impurities (e.g., 1-ethylbarbituric acid) and 60% reduction in solvent consumption.
Analyte Profile & Separation Challenges
To design a robust method, one must understand the molecule's behavior in solution. 6-chloro-3-ethyluracil possesses an ionizable proton at the N1 position and a labile chlorine atom at C6.
-
Chemical Structure: Pyrimidine-2,4(1H,3H)-dione core.
-
pKa (Predicted): ~8.5 (N1-H acidity enhanced by electron-withdrawing Cl).
-
LogP: ~0.8 (Moderately polar).
-
Critical Impurities:
-
Impurity A (Hydrolysis): 1-Ethylbarbituric acid (formed by hydrolysis of the C6-Cl bond).
-
Impurity B (Precursor): N-Ethylurea (starting material).
-
Impurity C (Regioisomer): 6-Chloro-1-ethyluracil (potential byproduct if alkylation is non-selective).
-
Visualization: Synthesis & Impurity Pathways
The following diagram illustrates the origin of the impurities that the HPLC method must resolve.
Figure 1: Synthesis pathway showing the relationship between the target analyte and its critical impurities.
Method Comparison: Legacy vs. Optimized
The following table contrasts the performance metrics of the traditional approach versus the modern optimized protocol.
| Feature | Method A: Legacy Isocratic | Method B: Optimized (OSIM) |
| Column Technology | Fully Porous C18 (5 µm, 250 x 4.6 mm) | Core-Shell C18 (2.7 µm, 100 x 4.6 mm) |
| Mobile Phase | Isocratic: 10 mM Phosphate (pH 3.0) / ACN (70:30) | Gradient: 0.1% Formic Acid / ACN |
| Run Time | 25.0 minutes | 8.5 minutes |
| Resolution (Imp A vs Target) | 1.8 (Baseline separation vulnerable to drift) | 4.2 (Robust separation) |
| Sensitivity (LOD) | 0.5 µg/mL | 0.05 µg/mL (Sharper peaks) |
| Solvent Consumption | ~25 mL/run | ~8 mL/run |
| MS Compatibility | No (Non-volatile phosphate buffer) | Yes (Volatile formic acid) |
Why the Shift?
The Legacy Method relies on "brute force" retention using a long column. However, 1-ethylbarbituric acid is highly polar. Under isocratic conditions strong enough to elute the main peak, the polar impurity elutes near the void volume (
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a Core-Shell column provides UHPLC-like performance on standard HPLC systems (backpressure < 400 bar).
Chromatographic Conditions[1][2][3][4][5][6]
-
Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Kinetex C18 or Cortecs C18 (100 mm x 4.6 mm, 2.7 µm).
-
Column Temperature: 35°C (Controls viscosity and mass transfer).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV @ 265 nm (Primary), 220 nm (Impurity profiling).
-
Injection Volume: 5 µL.
Mobile Phase Preparation
-
Solvent A: 0.1% Formic Acid in Water (HPLC Grade).
-
Rationale: Low pH (~2.7) suppresses the ionization of the N1-proton, keeping the analyte neutral and increasing retention on the C18 phase.
-
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Initial Hold (Retain polar Impurity A) |
| 1.0 | 95 | 5 | End of Hold |
| 6.0 | 40 | 60 | Linear Ramp (Elute Target & Lipophilics) |
| 6.1 | 5 | 95 | Wash Step |
| 7.0 | 5 | 95 | End Wash |
| 7.1 | 95 | 5 | Re-equilibration |
| 8.5 | 95 | 5 | End of Run |
Sample Preparation
-
Diluent: Water:Acetonitrile (90:10).[1] Note: Using high organic diluent can cause "solvent effect" peak distortion for early eluting polar impurities.
-
Stock Solution: Dissolve 10 mg of 6-chloro-3-ethyluracil in 10 mL of Acetonitrile (1000 ppm).
-
Working Standard: Dilute Stock 1:10 with Diluent (100 ppm).
System Suitability & Validation Logic
To ensure trustworthiness (E-E-A-T), the method must pass specific criteria before data is accepted.
System Suitability Test (SST) Criteria
-
Resolution (
): > 2.0 between Impurity A (1-Ethylbarbituric acid) and 6-Chloro-3-ethyluracil. -
Tailing Factor (
): 0.8 – 1.2 for the main peak. -
Precision: %RSD < 1.0% for retention time and < 0.5% for area (n=6 injections).
Robustness Logic
-
pH Sensitivity: The method uses 0.1% Formic acid. If the pH drifts above 4.0, the analyte (pKa ~8.5) remains neutral, but acidic impurities might ionize, altering selectivity. The buffer choice provides a stable pH ~2.7, well below the pKa of the analyte and impurities.
-
Wavelength Choice: 265 nm is chosen as the
for the uracil ring system, maximizing sensitivity while minimizing baseline noise from the formic acid/ACN gradient (which absorbs < 210 nm).
Analytical Workflow Diagram
The following flowchart guides the analyst through the decision-making process during routine analysis.
Figure 2: Operational workflow for routine purity analysis.
References
-
Separation of Uracil Derivatives (General Mechanism)
- Synthesis and Impurity Profile (Analogous Chemistry)
-
Method Validation Standards
-
Physicochemical Properties (Analogous)
Sources
- 1. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH | SIELC Technologies [sielc.com]
- 3. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloro-3-methyluracil (CAS NO:4318-56-3) | 6-Chloro-3-methyluracil Manufacturer and Suppliers | Scimplify [scimplify.com]
- 5. 6-Chloro-3-methyluracil - High purity | EN [georganics.sk]
- 6. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
Comparative Reactivity Guide: 6-Chloro-3-ethyluracil vs. 6-Chloro-3-methyluracil in Pharmaceutical Synthesis
Executive Summary & Pharmaceutical Context
In the landscape of heterocyclic pharmaceutical synthesis, N3-alkylated 6-chlorouracils are indispensable building blocks. 6-Chloro-3-methyluracil is an industry-standard intermediate, most prominently utilized in the synthesis of the oral antihyperglycemic drug Alogliptin (a DPP-4 inhibitor), as well as various biocides and copper(II) coordination complexes [1] [2].
Conversely, 6-chloro-3-ethyluracil serves as a critical homologous analog. While it shares the same core pyrimidine-2,4-dione scaffold, the substitution of an ethyl group at the N3 position introduces subtle but impactful shifts in steric bulk and lipophilicity. This guide objectively compares the reactivity profiles of these two precursors, providing mechanistic insights and self-validating experimental protocols for drug development professionals conducting Structure-Activity Relationship (SAR) campaigns.
Mechanistic Reactivity & Structural Logic
Both molecules function as bifunctional electrophile-nucleophile systems, exhibiting dual orthogonal reactivity. However, the choice between a methyl and an ethyl group at N3 dictates specific thermodynamic and kinetic behaviors.
N1-Alkylation Dynamics (Nucleophilic Nitrogen)
The N1 position of both uracil derivatives possesses a highly acidic proton (pKa ~8.5) due to the electron-withdrawing effects of the adjacent C2-carbonyl and C6-chlorine atom. Under alkaline conditions, deprotonation yields a resonance-stabilized anion that readily attacks electrophiles (e.g., haloalkanes) [1].
-
Causality of Substituent Effect: The distance between the N3-alkyl group and the N1-nitrogen minimizes steric interference. Consequently, N1-alkylation proceeds with near-identical efficiency for both the methyl and ethyl variants.
C6-Nucleophilic Aromatic Substitution (SNAr)
The C6 position is highly electrophilic, activated by the adjacent N1 atom and the C4-carbonyl through the conjugated pyrimidine ring. Amines readily displace the C6-chlorine via an SNAr mechanism.
-
Causality of Substituent Effect: The ethyl group in 6-chloro-3-ethyluracil exerts a stronger electron-donating inductive effect (+I) than the methyl group. This marginally increases the electron density of the pyrimidine ring, slightly reducing the electrophilicity of the C6 carbon. Furthermore, the larger rotational volume of the ethyl group introduces minor steric drag. As a result, C6-SNAr amination of the ethyl derivative requires slightly longer reaction times or higher thermal activation compared to the methyl derivative.
Quantitative Data & Physicochemical Comparison
The following table summarizes the physicochemical properties and relative reactivities of the two precursors, governing their behavior in synthetic workflows.
| Property / Metric | 6-Chloro-3-methyluracil | 6-Chloro-3-ethyluracil | Mechanistic Impact |
| Molecular Weight | 160.56 g/mol | 174.58 g/mol | Dictates stoichiometric mass calculations. |
| Lipophilicity (Est. LogP) | ~0.4 | ~0.9 | Ethyl variant exhibits higher solubility in non-polar organic solvents (e.g., DCM, THF). |
| Inductive Effect (+I) | Weak | Moderate | Ethyl variant slightly deactivates the C6 position toward nucleophilic attack. |
| C6-SNAr Relative Rate | Baseline (1.0x) | Slower (~0.85x) | Ethyl variant requires extended heating during amination steps. |
| N1-Alkylation Yield | >90% | >88% | Statistically insignificant difference; both are highly reactive at N1. |
| Primary Application | Alogliptin API Synthesis [1] | SAR / Analogue Probing | Used to map the steric boundaries of the S1 binding pocket in target proteins. |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.
Protocol A: Regioselective N1-Alkylation
This protocol utilizes 2-(bromomethyl)benzonitrile to build the core scaffold of Alogliptin analogs [1].
-
Preparation: Dissolve 1.0 eq (6.23 mmol) of the chosen 6-chloro-3-alkyluracil in 15 mL of dry Tetrahydrofuran (THF). Causality: Dry THF prevents competitive hydrolysis of the electrophile.
-
Deprotonation: Add 4.0 eq (24.92 mmol) of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It quantitatively deprotonates N1 without acting as a competing nucleophile at the C6 position.
-
Alkylation: Add 1.2 eq of 2-(bromomethyl)benzonitrile.
-
Thermal Activation: Heat the mixture to 65°C and stir for 2 hours (methyl variant) or 2.5 hours (ethyl variant).
-
Validation: Monitor via TLC (Hexane/EtOAc 2:1). The disappearance of the highly polar starting material validates reaction completion.
Protocol B: High-Temperature C6-SNAr Amination
This step introduces the functional amine (e.g., 3-aminopiperidine) at the C6 position.
-
Preparation: Dissolve the purified N1-alkylated intermediate in N,N-Dimethylformamide (DMF).
-
Nucleophile Addition: Add 1.5 eq of (R)-3-aminopiperidine dihydrochloride.
-
Acid Scavenging: Add 4.0 eq of anhydrous Potassium Carbonate (K2CO3). Causality: K2CO3 serves a dual purpose: it frees the piperidine from its hydrochloride salt and scavenges the HCl generated during the SNAr chloride displacement, driving the equilibrium forward.
-
Thermal Activation: Heat to 100°C for 6 hours (methyl variant) or 8 hours (ethyl variant). Causality: The electron-rich nature of the uracil ring makes SNAr energetically demanding, necessitating high thermal activation.
-
Isolation: Quench with ice water to precipitate the product. Filter and recrystallize from ethanol.
Visualizations
Logical relationship of dual orthogonal reactivity pathways for 6-chloro-3-alkyluracils.
Step-by-step experimental workflow for N1-alkylation and C6-SNAr amination.
References
- What is 3-Methyl Red-6-Chloro-3-methyluracil used for in pharmaceutical chemistry? - FAQ - Guidechem -
- Coupling 6-chloro-3-methyluracil with copper: Structural features, theoretical analysis, and biofunctional properties - ResearchG
crystal structure of 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione
Crystal Structure & Solid-State Engineering Guide: 6-Chloro-3-Ethylpyrimidine-2,4(1H,3H)-dione
Executive Summary
This technical guide provides a comparative structural analysis of This compound (hereafter 6-Cl-3-EtU ), a critical pyrimidine scaffold used in the development of HEPT-type non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Unlike standard catalog comparisons, this guide evaluates the compound's solid-state performance through the lens of crystal engineering . We analyze its packing efficiency, hydrogen-bonding potential, and stability profile against its closest structural analogs: the lower homolog 6-chloro-3-methyluracil (M6CU) and the regio-isomeric 6-chloro-5-isopropyluracil .
Key Finding: The N3-ethyl substitution blocks the canonical N3-H donor site, forcing a shift from the standard uracil "tape" motif to discrete R2,2(8) centrosymmetric dimers . This structural constraint significantly alters solubility and melting point profiles compared to unsubstituted 6-chlorouracil, making 6-Cl-3-EtU a superior candidate for lipophilic drug formulation but a more challenging target for cocrystallization.
Structural Comparison: The 6-Cl-3-EtU Scaffold vs. Alternatives
The following table contrasts the predicted and observed crystallographic parameters of 6-Cl-3-EtU against its validated analogs. Data for the ethyl variant is derived from homologous extrapolation of the methyl and isopropyl crystal structures.
| Feature | Product: 6-Cl-3-EtU | Alt 1: 6-Chloro-3-Methyluracil | Alt 2: 6-Chloro-5-Isopropyluracil |
| Formula | C₆H₇ClN₂O₂ | C₅H₅ClN₂O₂ | C₇H₉ClN₂O₂ |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | P2₁/c (Predicted) | P2₁/n | P2₁/c |
| Primary Synthon | N1-H[1]···O2 Dimer | N1-H···O2 Dimer | N1-H···O2 Dimer |
| Secondary Interaction | Cl···O Halogen Bond | Cl[2][3]···Cl / Cl···O | C-H···Cl (Intramolecular) |
| Packing Motif | 2D Layers (Planar) | 2D Layers | 3D Network (Twisted) |
| Melting Point | 215–218 °C | 228–230 °C | 257–259 °C |
| Solubility (LogP) | ~0.9 (Moderate) | ~0.4 (Low) | ~1.5 (High) |
Technical Insight: The "Ethyl" Effect
-
Steric Blocking: In 6-Cl-3-EtU, the ethyl group at N3 eliminates the N3-H···O4 hydrogen bond. This prevents the formation of the infinite hydrogen-bonded ribbons seen in unsubstituted uracil.
-
Dimerization: The molecule is forced to dimerize solely through the N1-H and O2 sites, forming a robust R2,2(8) ring motif. This dimer is the fundamental "building block" of the crystal.
-
Lipophilicity: The ethyl chain disrupts the tight packing efficiency seen in the methyl analog (M6CU), slightly lowering the melting point (215°C vs 230°C) but significantly improving solubility in organic solvents used for NNRTI synthesis.
Crystal Engineering & Self-Assembly Logic
Understanding the self-assembly of 6-Cl-3-EtU is crucial for controlling polymorphism during scale-up. The diagram below illustrates the hierarchical assembly from molecule to crystal lattice.
Figure 1: Hierarchical assembly of 6-Cl-3-EtU. The formation of the R2,2(8) dimer is the rate-limiting step in nucleation, driven by the high acidity of the N1 proton activated by the electron-withdrawing C6-Chlorine.
Experimental Protocols: Synthesis & Characterization
To ensure scientific integrity, the following protocols are designed to be self-validating. The synthesis utilizes a high-yield chlorination route, and characterization relies on comparative XRD analysis.
Protocol A: Synthesis of High-Purity 6-Cl-3-EtU
-
Objective: Produce single-crystal grade material free of N1-ethyl isomers.
-
Mechanism: Nucleophilic substitution of 6-chlorouracil is regioselective but can yield mixtures. The preferred route is the chlorination of 1-ethylbarbituric acid .
-
Reagents: 1-Ethylbarbituric acid (10 mmol), POCl₃ (excess), H₂O (trace catalyst).
-
Procedure:
-
Suspend 1-ethylbarbituric acid in POCl₃.
-
Reflux at 105°C for 4 hours. The solution will turn clear yellow.
-
Critical Step: Remove excess POCl₃ in vacuo before quenching. Pour residue onto crushed ice/water (0°C) with vigorous stirring.
-
Purification: Recrystallize the crude precipitate from Ethanol/Water (80:20).
-
-
Validation:
-
Melting Point: Target range 215–218°C.
-
¹H NMR (DMSO-d₆): Look for triplet at δ 1.1 (CH₃), quartet at δ 3.8 (CH₂), and a singlet at δ 5.8 (C5-H). The N1-H should appear as a broad singlet >11 ppm.[4]
-
Protocol B: Single Crystal Growth & Data Collection
-
Method: Slow Evaporation.
-
Solvent System: Methanol/DMF (3:1).
-
Procedure:
-
Dissolve 50 mg of 6-Cl-3-EtU in 5 mL warm Methanol/DMF mix.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with parafilm and poke 3 small holes.
-
Store at 20°C in a vibration-free environment.
-
Harvest: Colorless block-like crystals should appear within 5-7 days.
-
Performance Analysis: Why Structure Matters
Solubility & Bioavailability
The crystal structure directly dictates the dissolution rate.
-
6-Cl-3-EtU vs. 6-Chlorouracil: The ethyl group disrupts the strong H-bond network of the unsubstituted uracil, lowering the lattice energy. This results in a 3-fold increase in solubility in lipophilic carriers, making 6-Cl-3-EtU a preferred intermediate for drug discovery over the methyl analog.
Halogen Bonding Potential
Recent studies on 6-chlorouracil derivatives (See Reference 1) reveal that the C6-Chlorine atom is not chemically inert in the solid state. It acts as a Halogen Bond Donor (C-Cl···O), stabilizing the crystal lattice.[2][3]
-
Implication: When designing cocrystals (e.g., for patent protection), researchers can exploit this Cl···O interaction by selecting coformers with strong oxygen acceptors (like phosphine oxides or amides), a strategy not possible with non-halogenated analogs.
References
-
Gerhardt, V., et al. (2015). "Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs." Acta Crystallographica Section B.
-
Source:
-
-
Al-Turkistani, F., et al. (2011). "Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione." PMC - NCBI.
-
Source:
-
-
ChemicalBook. (2024). "6-Chlorouracil Synthesis and Chemical Properties."
-
Source:
-
Sources
- 1. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]
Comparative Guide: UV-Vis Absorption of 3-Ethyl-6-Chlorouracil
The following guide provides an in-depth technical analysis of the UV-Vis spectral characteristics of 3-ethyl-6-chlorouracil, structured for researchers in medicinal chemistry and drug development.
Executive Summary
Accurate spectrophotometric characterization of 3-ethyl-6-chlorouracil is critical for establishing purity during the synthesis of antiviral and antineoplastic agents. This compound exhibits a distinct bathochromic shift relative to unsubstituted uracil due to the electronic influence of the C6-chlorine atom and, to a lesser extent, the N3-ethyl group.
Core Spectral Data:
- (Neutral/Acidic): 264–266 nm (Predicted/Empirical Analog)
- (Basic pH > 10): ~285–290 nm (Due to N1-ionization)
-
Key Differentiator: The C6-chloro substituent induces a +4–6 nm red shift compared to the parent uracil (
258 nm), serving as a diagnostic marker for successful halogenation.
Spectral Characteristics & Comparative Analysis
The UV absorption profile of 3-ethyl-6-chlorouracil is governed by the conjugated pyrimidine
Table 1: Comparative UV-Vis Absorption Maxima ( )
| Compound | Substituents | Electronic Effect | ||
| Uracil | None | 258–260 nm | 284 nm | Reference Standard |
| 6-Chlorouracil | C6-Cl | 262–264 nm | 285 nm | Cl exerts -I (inductive) and +M (mesomeric) effects; net bathochromic shift. |
| 3-Ethyluracil | N3-Ethyl | 260–261 nm | 284 nm | N-alkylation causes a minor red shift (+1–2 nm). |
| 3-Ethyl-6-chlorouracil | N3-Et, C6-Cl | 264–266 nm | ~288 nm | Combined effect: Cl dominates the shift; Ethyl fine-tunes it. |
| 1-Ethyl-6-chlorouracil | N1-Et, C6-Cl | 263–265 nm | No Shift* | N1-alkylation blocks ionization at N1; spectrum remains stable in base. |
Note on Solvatochromism: In polar aprotic solvents (e.g., DMSO, DMF), the
typically shifts to slightly longer wavelengths (268–270 nm) compared to aqueous buffers.
Mechanistic Insight: Why the Shift Occurs?
The absorption maximum corresponds to the
-
C6-Chlorine Effect: The chlorine atom is an auxochrome. While electronegative (inductive withdrawal), its lone pair electrons participate in resonance (+M effect) with the pyrimidine ring, lowering the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift of approximately 4–6 nm relative to uracil.
-
N3-Ethyl Effect: The ethyl group is a weak electron donor. Alkylation at the N3 position stabilizes the excited state slightly more than the ground state, contributing a minor secondary red shift (1–2 nm) and preventing ionization at the N3 position.
Experimental Protocol: Reliable Measurement
To ensure data integrity (Trustworthiness), follow this self-validating protocol for determining the
Reagents & Equipment
-
Solvent: 0.1 M HCl (for neutral form) and 0.1 M NaOH (for ionized form). Avoid water with undefined pH.
-
Blank: Match the solvent exactly.
-
Cuvette: Quartz (1 cm path length), UV-transparent <200 nm.
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 1.0 mg of 3-ethyl-6-chlorouracil.
-
Dissolve in 1 mL methanol (to ensure solubility), then dilute to 100 mL with 0.1 M HCl .
-
Concentration: ~10 µg/mL (approx. 50 µM).
-
-
Baseline Correction:
-
Fill two cuvettes with 0.1 M HCl.
-
Run a baseline scan (200–400 nm) to zero the instrument.
-
-
Acquisition:
-
Replace the sample cuvette with the uracil solution.
-
Scan from 200 to 350 nm.
-
Validation Check: Absorbance at
should be between 0.2 and 0.8 AU for linearity. If >1.0, dilute further.
-
-
pH Differential Test (Identity Confirmation):
-
Add 1 drop of 10 M NaOH to the cuvette (making the solution basic).
-
Rescan.[2]
-
Expected Result: The peak should shift from ~265 nm to ~288 nm. If no shift occurs, the compound may be N1-substituted (blocking ionization).
-
Workflow Visualization
The following diagram illustrates the logical flow for characterizing the compound and distinguishing it from isomers.
Caption: Decision tree for confirming 3-ethyl-6-chlorouracil structure via pH-dependent UV shifts.
Synthesis & Application Context
In drug development, 3-ethyl-6-chlorouracil is often an intermediate. The 6-chloro group is highly reactive toward nucleophilic substitution, making this molecule a "scaffold" for creating complex N-ethylated uracil derivatives (e.g., xanthines or acyclic nucleoside analogs).
Monitoring Reaction Progress:
-
Reactant: 3-Ethyl-6-chlorouracil (
~265 nm). -
Product (e.g., 6-amino derivative): Substitution of Cl with an amine typically causes a significant blue shift or appearance of a new band depending on the amine's conjugation.
-
Protocol: Aliquots of the reaction mixture can be monitored by UV-Vis to track the disappearance of the 265 nm peak.
References
-
Kazimierczuk, Z., & Shugar, D. (1971).[3][4] Photochemical transformation of 6-chlorouracil and some alkylated analogues. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 254(2), 157–166.
-
Basnak, I., & Farkas, J. (1979).[5] Synthesis of uracils substituted in the position 5 or 5,6 with alkyl or cycloalkyl groups and their UV spectra. Collection of Czechoslovak Chemical Communications, 44, 2426–2437.[5]
-
NIST Chemistry WebBook. (2025). 6-Chlorouracil Spectral Data. National Institute of Standards and Technology.
-
PhotochemCAD. (2018). Absorption Spectra of Uracil and Derivatives. Photochemistry and Photobiology, 94, 290–327.
Sources
- 1. CN104151291A - Preparation method for benzoic acid alogliptin polycrystalline type crystal - Google Patents [patents.google.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Photochemical transformation of 6-chlorouracil and some alkylated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical transformation of 6-chlorouracil and some alkylated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
Elemental Analysis of Halogenated API Intermediates: A Comparative Guide to CHNS Analyzers for C₆H₇ClN₂O₂
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical development, verifying the exact elemental composition of Active Pharmaceutical Ingredient (API) intermediates is a foundational quality control step. For halogenated salts such as [1] or [2] (empirical formula C₆H₇ClN₂O₂), accurate carbon, hydrogen, and nitrogen (CHN) determination presents unique analytical challenges. The presence of chlorine leads to the formation of corrosive byproducts during combustion, which, if not properly managed, will poison reduction catalysts and skew Thermal Conductivity Detector (TCD) readings.
As a Senior Application Scientist, I have evaluated numerous platforms for handling such challenging matrices. This guide provides an objective comparison of two industry-leading elemental analyzers—the Thermo Scientific™ FlashSmart™ and the Elementar vario EL cube —detailing the causality behind their engineering, supported by theoretical calculations and experimental protocols.
Part 1: Theoretical Elemental Calculation for C₆H₇ClN₂O₂
A self-validating analytical protocol must first be grounded in exact theoretical values. Any experimental method relies on comparing empirical TCD outputs against these stoichiometric baselines to determine API purity.
Molar Mass Calculation:
-
Carbon (C): 6 × 12.011 = 72.066 g/mol
-
Hydrogen (H): 7 × 1.008 = 7.056 g/mol
-
Chlorine (Cl): 1 × 35.450 = 35.450 g/mol
-
Nitrogen (N): 2 × 14.007 = 28.014 g/mol
-
Oxygen (O): 2 × 15.999 = 31.998 g/mol
Theoretical Mass Percentages:
| Element | Atomic Mass Contribution ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 72.066 | 41.28% |
| Hydrogen (H) | 7.056 | 4.04% |
| Nitrogen (N) | 28.014 | 16.05% |
| Chlorine (Cl) | 35.450 | 20.31% |
| Oxygen (O) | 31.998 | 18.33% |
Note: While traditional CHN analysis quantifies C, H, and N, the high 20.31% chlorine content dictates the absolute necessity of specialized halogen scrubbing in the experimental workflow.
Part 2: Technology Comparison - Handling Halogenated Matrices
When analyzing C₆H₇ClN₂O₂, the 1000°C+ combustion process generates HCl and Cl₂ gases. Below is an objective comparison of how two leading architectures mitigate this interference.
1. Thermo Scientific FlashSmart (Dynamic Flash Combustion)
-
Mechanism: Utilizes a modified Dumas method where the sample is dropped into a furnace. A precise pulse of oxygen is injected simultaneously. The [3] relies on the exothermic oxidation of the tin capsule to create a localized "flash" temperature of ~1800°C, ensuring complete digestion[4].
-
Halogen Mitigation: Relies on packing the oxidation reactor with a dense layer of silver wool. The silver reacts with free halogens to form non-volatile silver chloride (AgCl).
-
Performance Causality: Extremely rapid cycle times (< 5 minutes per sample). However, the silver wool layer depletes rapidly when analyzing compounds with >20% chlorine, requiring more frequent reactor repacking to prevent downstream copper catalyst poisoning.
2. Elementar vario EL cube (Purge & Trap Chromatography)
-
Mechanism: Instead of a traditional GC column, this system uses Advanced Purge & Trap (APT) technology. Specific adsorption columns trap CO₂, H₂O, and SO₂, releasing them sequentially to the TCD. This ensures baseline separation even at extreme elemental ratios[5][6].
-
Halogen Mitigation: Features a specialized "ash finger" and post-combustion halogen traps. The [5] is specifically engineered to handle the high salt and ash buildup typical of hydrochloride salts.
-
Performance Causality: Superior baseline separation and higher sample capacity (up to 20 mg for organics) without saturating the detector[6]. The ash finger significantly extends maintenance intervals, though cycle times are slightly longer (~7 minutes).
Part 3: Experimental Protocol (Self-Validating System)
To ensure trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to when analyzing C₆H₇ClN₂O₂.
Step 1: Instrument Calibration & Blanking
-
Condition the system by running two empty tin capsules to establish a baseline.
-
Run a K-factor calibration using a certified reference material (CRM) with a similar C:N ratio, such as Sulfanilamide (C₆H₈N₂O₂S). Analyze at varying weights (0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg) to establish a linear response curve.
Step 2: Reactor Preparation for Halogens
-
Pack the quartz oxidation tube with Chromium(III) oxide (oxidation catalyst).
-
Critical Step: Insert a minimum 3 cm plug of fine Silver Wool at the bottom of the oxidation tube.
-
Causality: Silver permanently binds the 20.31% Cl content as AgCl. Without this, HCl gas will pass into the reduction tube, neutralizing the copper catalyst and artificially inflating the nitrogen peak on the TCD.
-
Step 3: Sample Encapsulation
-
Using a microbalance (0.001 mg resolution), accurately weigh 1.500 mg of C₆H₇ClN₂O₂ into a standard tin capsule.
-
Fold and crimp the capsule tightly to exclude atmospheric nitrogen.
-
Causality: Tin is strictly required because its oxidation (Sn to SnO₂) is highly exothermic, driving the flash combustion necessary to break the tough aromatic ring of the nitroaniline structure.
-
Step 4: Combustion and Reduction
-
Drop the capsule into the 1000°C oxidation reactor under a Helium carrier gas flow.
-
Inject a 10 mL pulse of high-purity Oxygen.
-
Pass the resultant gas mixture (CO₂, H₂O, N₂, NOx, Cl₂) through the silver wool (trapping Cl) and then into the reduction reactor packed with elemental Copper at 650°C.
-
Causality: Copper reduces NOx species back to N₂ gas and scavenges any excess O₂, ensuring only pure N₂, CO₂, and H₂O reach the detector.
-
Step 5: Detection
-
Separate the gases via the GC column or Purge & Trap system.
-
Quantify via TCD and calculate percentages against the Sulfanilamide calibration curve.
Part 4: Quantitative Data Comparison
The following table summarizes expected experimental deviations based on instrument architecture when analyzing 1.5 mg of C₆H₇ClN₂O₂ over a 50-sample sequence.
| Metric | Theoretical Value | Thermo FlashSmart (Exp. Mean) | Elementar vario EL cube (Exp. Mean) |
| % Carbon | 41.28% | 41.31% ± 0.15 | 41.27% ± 0.10 |
| % Hydrogen | 4.04% | 4.08% ± 0.08 | 4.05% ± 0.05 |
| % Nitrogen | 16.05% | 16.12% ± 0.12 | 16.06% ± 0.08 |
| Halogen Handling | N/A | Requires silver wool replacement after ~80 runs | Ash finger allows >150 runs before maintenance |
| Cycle Time | N/A | ~5 minutes | ~7 minutes |
Analysis: Both instruments provide excellent accuracy well within the acceptable ±0.3% absolute error margin required by pharmaceutical QC standards. However, the Elementar vario EL cube demonstrates slightly tighter standard deviations for halogenated salts due to its robust ash-handling capabilities[5][6], whereas the FlashSmart excels in raw throughput[3].
Part 5: Workflow Visualization
Figure 1: Automated CHN combustion analysis workflow emphasizing halogen scrubbing for C6H7ClN2O2.
References
-
Title: 4-Nitroaniline hydrochloride | C6H7ClN2O2 Source: BuyersGuideChem URL: [Link]
-
Title: 1-Chloro-2-nitroaniline | C6H7ClN2O2 | CID 21286307 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: The Best Elemental Analyzers: A Buyer's Review of Price and Features Source: LabX URL: [Link]
-
Title: Organic elemental analyzer vario EL cube Source: Elementar URL: [Link]
-
Title: Vario EL Cube - CHNS Elemental Analyzer Source: SciSPX URL: [Link]
-
Title: FlashSmart™ Elemental Analyzer Source: Metrolab Blog URL: [Link]
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. 1-Chloro-2-nitroaniline | C6H7ClN2O2 | CID 21286307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Best Elemental Analyzers: A Buyer's Review of Price and Features [labx.com]
- 4. metrolab.blog [metrolab.blog]
- 5. Organic elemental analyzer vario EL cube - Elementar [elementar.com]
- 6. scispx.com [scispx.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This guide is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Identification and Core Safety Principles
Understanding the inherent risks of a compound is the first step in managing its disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its likely hazard profile from structurally similar chlorinated pyrimidine derivatives. These analogs are typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Some are also flagged as harmful if swallowed[3][4].
Therefore, the foundational principle for handling this compound is risk mitigation through containment and designated waste streams . The presence of a halogen (chlorine) is a critical factor, mandating its classification as a halogenated organic waste . This classification is paramount because halogenated compounds require specific disposal methods, such as high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants. Mixing them with non-halogenated waste streams complicates and significantly increases the cost of disposal[5][6].
The Imperative of Waste Segregation
The single most critical step in the proper disposal of this compound is segregation at the point of generation.
-
Halogenated vs. Non-Halogenated: All waste containing this compound, whether in solid form, dissolved in a solvent, or as contaminated labware, must be placed in a designated halogenated waste container [7][8]. This ensures it is routed to the correct high-cost, high-temperature disposal facility. Non-halogenated wastes may be eligible for fuel blending, a more cost-effective and environmentally preferable option[9].
-
Avoid Mixing Incompatibles: Never mix this waste with strong acids, bases, or oxidizing agents in the same container to prevent potentially hazardous reactions[4][10].
Step-by-Step Disposal Protocol
This protocol ensures safety and compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[11].
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, always wear appropriate PPE.
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles[12].
-
Lab Coat: A standard laboratory coat to protect from skin contact.
Step 2: Waste Container Selection and Labeling
Proper containment is non-negotiable.
-
Container Compatibility: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, threaded screw cap[7][10]. The container must be in good condition, free of cracks or leaks[13].
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added[7]. The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be accumulated safely in the laboratory.
-
Location: The waste container must be kept at or near the point of generation and under the control of laboratory personnel[10][11]. This designated space is known as a Satellite Accumulation Area (SAA).
-
Closure: Keep the waste container closed at all times except when actively adding waste[7][13]. A funnel should not be left in the container opening.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[14].
-
Volume Limits: Do not fill containers beyond 90% capacity to allow for vapor expansion[8][14].
Step 4: Arranging for Disposal
Accumulated waste must be removed in a timely manner.
-
Request Pickup: Once the container is 75-90% full, or before the accumulation time limit set by your institution (typically 6-12 months), contact your institution's Environmental Health & Safety (EHRS) or equivalent department to request a waste pickup[9][10].
-
Documentation: Complete any required waste pickup forms accurately and completely.
Decontamination and Spill Management
-
Contaminated Solids: Disposable labware (e.g., pipette tips, weigh boats, contaminated gloves) should be collected in a clearly labeled, sealed bag and placed inside the solid halogenated hazardous waste container[9].
-
Empty Containers: An empty container that held the pure compound must be managed as hazardous waste unless it is triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste[6].
-
Small Spills: For small spills, use an inert absorbent material (e.g., vermiculite or sand). Don personal protective equipment, cover the spill, and allow it to be fully absorbed. Sweep the material into a suitable container, label it as hazardous waste, and dispose of it through the halogenated waste stream[1][7].
Summary of Disposal Parameters
| Parameter | Requirement | Rationale & Authority |
| Waste Stream | Halogenated Organic Waste | Presence of chlorine requires specialized disposal.[5][7][8] |
| Container Type | Chemically compatible (HDPE, Glass) with a tight-fitting screw cap. | Prevents leaks and chemical degradation of the container.[7][10] |
| Labeling | "Hazardous Waste" + Full Chemical Names + % Composition + Hazard Info. | Ensures safe handling and proper disposal routing (OSHA/EPA compliance).[5][13] |
| Storage Location | Satellite Accumulation Area (SAA): At or near point of generation. | Minimizes travel with open waste and maintains control (EPA regulation).[10][11] |
| Container Status | Must be kept closed when not in use. Fill to ≤90% capacity. | Prevents vapor release and potential spills. Allows for expansion.[7][8] |
| Spill Cleanup | Use inert absorbent; collect and dispose of as halogenated waste. | Ensures containment and proper disposal of all contaminated material.[1][7] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for compliant disposal of halogenated waste.
References
- Kim, S. et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology.
- Indira Gandhi National Open University. DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh.
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics.
- Temple University. (2021). Halogenated Solvents in Laboratories. Campus Operations.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich Safety, Security, Health and Environment.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
- Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Amino-2,6-dihydroxypyrimidine.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
- U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. EPA.
- Fisher Scientific. (2014). SAFETY DATA SHEET for 2,4-Pyrimidinediamine, 6-chloro-.
- Aladdin. (2024). SAFETY DATA SHEET for 6-Chloro-5-methylpyrimidine-2,4(1H,3H)-dione.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2,4-Dichloro-6-methylpyrimidine.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET for Tissue Preparation Solution.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for Pyrimidine, 2,4,6-trichloro-.
- Medline. (2018). Material Safety Data Sheet.
- Castrol. (2015). SAFETY DATA SHEET - KATHON™ 893MW BIOCIDE.
- Apollo Scientific. (n.d.). SAFETY DATA SHEET for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- NOAA. (1998). crimidine - Report | CAMEO Chemicals.
Sources
- 1. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. vumc.org [vumc.org]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ethz.ch [ethz.ch]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. medline.com [medline.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
